Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Abstract
This compound is a phenolic ester of significant interest in synthetic organic chemistry and as a potential intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via its carboxylic acid precursor, and an analysis of its reactivity and potential applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthesis, and characterization. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction
This compound, with the CAS Number 288580-52-9, belongs to the class of nitrophenyl compounds. These structures are pivotal in various chemical and biological contexts. The core scaffold, (4-hydroxy-3-nitrophenyl)acetyl, is notably recognized as a hapten (NP hapten) widely used in immunological research to study the mechanisms of antibody affinity maturation.[1][2] While its direct biological applications are not extensively documented, its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests its potential as a valuable building block in drug discovery and development.[3] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its laboratory use.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
The fundamental properties of the compound are presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 288580-52-9 | [4] |
| Molecular Formula | C₁₀H₁₁NO₅ | [4] |
| Molecular Weight | 225.20 g/mol | [4] |
| Appearance | Predicted: Yellow crystalline solid | Inferred from[5] |
Predicted Spectroscopic Data
While experimental spectra for the title compound are not published, we can predict the key features based on its structure and the known spectra of its isomers, such as Ethyl (4-nitrophenyl)acetate.[6]
-
¹H NMR Spectroscopy (Predicted):
-
Ethyl group: A triplet integrating to 3H (for the -CH₃) is expected around δ 1.2-1.3 ppm, and a quartet integrating to 2H (for the -OCH₂-) is expected around δ 4.1-4.2 ppm.
-
Methylene group (-CH₂-Ar): A singlet integrating to 2H is anticipated around δ 3.7 ppm.
-
Aromatic protons: Three protons in the aromatic region (δ 7.0-8.2 ppm) with distinct splitting patterns due to their positions relative to the substituents.
-
Phenolic proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch (phenolic): A broad band around 3200-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=O stretch (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (Predicted):
-
The molecular ion peak [M]⁺ would be expected at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the entire ethyl acetate moiety.
-
Synthesis Protocol
A validated, multi-step synthesis route can be reliably performed by first preparing the precursor, 4-hydroxy-3-nitrophenylacetic acid, followed by its esterification. This approach provides a logical and reproducible workflow for obtaining the target compound.
Synthesis Workflow Overview
The overall synthesis is a two-step process starting from commercially available 4-hydroxyphenylacetic acid.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid
This protocol is adapted from a verified procedure.[5]
Materials:
-
4-Hydroxyphenylacetic acid (50 g, 0.32 mol)
-
Glacial acetic acid (300 mL)
-
Nitric acid (100 mL, concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.
-
Cool the mixture to 10°C using an ice bath.
-
Slowly add 100 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at or below 10°C. Causality: The exothermicity of the nitration reaction requires careful temperature control to prevent over-nitration and side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into 1 L of cold water. A solid precipitate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.
-
The expected product is a yellow crystalline solid with a melting point of 144-146°C.[5]
Step 2: Synthesis of this compound (Fischer Esterification)
This proposed protocol is based on standard Fischer esterification principles and reaction conditions used for structurally similar compounds.[3][7]
Materials:
-
4-Hydroxy-3-nitrophenylacetic acid (e.g., 35 g, 0.177 mol)
-
Absolute ethanol (250 mL)
-
Concentrated sulfuric acid (2-3 mL, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Combine 4-hydroxy-3-nitrophenylacetic acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the concentrated sulfuric acid to the mixture while stirring. Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of this compound is governed by its three main functional groups: the phenolic hydroxyl group, the nitro group, and the ethyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 288580-52-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 6. Ethyl 4-nitrophenylacetate(5445-26-1) 1H NMR [m.chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Abstract: This document provides an in-depth technical examination of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a nitrophenol derivative of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of published data on this specific isomer, this guide synthesizes information from structurally related analogs and foundational chemical principles to present a predictive analysis of its core physicochemical properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these characteristics. The objective is to equip researchers, scientists, and drug development professionals with the necessary predictive insights and methodological frameworks to effectively synthesize, characterize, and utilize this compound.
Molecular Structure and Identification
This compound is a substituted phenylacetate derivative. Its structure is characterized by a benzene ring functionalized with a nitro group, a hydroxyl group, and an ethyl acetate group. The ortho-positioning of the hydroxyl and nitro groups is a critical feature, suggesting the potential for intramolecular hydrogen bonding, which can significantly influence its acidity, solubility, and spectroscopic behavior.
The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 288580-52-9 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)O)[O-] | |
| Hazard Classification | Irritant | [1] |
Proposed Synthetic Pathway
While specific synthesis routes for this compound are not extensively documented, a logical and efficient pathway can be proposed based on established nitration reactions of phenolic compounds. The most direct approach involves the regioselective nitration of the precursor, Ethyl 2-(3-hydroxyphenyl)acetate.
Rationale for Experimental Choices: The use of dilute nitric acid in a polar solvent like acetic acid at a controlled, low temperature is a standard method for the nitration of activated aromatic rings, such as phenols. The hydroxyl group is a potent ortho-, para-director. Therefore, careful control of stoichiometry and temperature is crucial to favor mono-nitration and influence the regioselectivity, minimizing the formation of dinitrated byproducts.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Spectroscopic Characterization Protocols
Causality: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with acidic protons as it allows for the observation of the hydroxyl proton signal.
-
¹H NMR Analysis (Predicted):
-
Aromatic Protons: Expect 3 signals in the aromatic region (~7.0-8.5 ppm). The powerful deshielding effect of the nitro group will shift adjacent protons downfield.
-
Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.
-
Ethyl Protons (-O-CH₂-CH₃): A quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent (in DMSO-d₆, could be >9 ppm).
-
-
¹³C NMR Analysis (Predicted):
-
Expect 10 distinct carbon signals, including the ester carbonyl (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the ethyl acetate group.
-
Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Key Vibrational Bands (Predicted):
-
O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹. [2] * Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. [2] * Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹. [2] * NO₂ Asymmetric & Symmetric Stretches: Two strong bands, one around 1510-1550 cm⁻¹ and another around 1340-1380 cm⁻¹. [2][3] * C-O Stretches: Bands in the 1200-1300 cm⁻¹ region. [2]
-
Causality: MS provides the exact molecular weight and offers structural clues through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is well-suited for this polar molecule.
-
Analysis:
-
Full Scan (Positive Ion Mode): Look for the protonated molecule [M+H]⁺ at m/z 226.2.
-
Full Scan (Negative Ion Mode): Look for the deprotonated molecule [M-H]⁻ at m/z 224.2.
-
Fragmentation (MS/MS): Expect characteristic losses, such as the loss of an ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.
-
Physicochemical Property Determination Protocols
Causality: This method leverages the different light-absorbing properties of the protonated (phenolic) and deprotonated (phenolate) forms of the molecule to accurately determine its pKa. The yellow color of the deprotonated nitrophenolate ion makes this an ideal technique. [4]
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 5 to pH 9.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent like ethanol to ensure complete dissolution. [5]3. Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.
-
Wavelength Scanning: Scan the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for a highly acidic (pH ~5) and a highly basic (pH ~9) sample to identify the isosbestic point and the wavelength of maximum absorbance (λ_max) for the phenolate anion (typically around 400-410 nm). [4]5. Absorbance Measurement: Measure the absorbance of each buffered sample at the predetermined λ_max of the phenolate form.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at which the absorbance is halfway between the minimum and maximum values corresponds to the pKa of the compound.
References
-
Ji, Z., et al. (2009). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o46. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Retrieved January 26, 2026, from [Link]
-
Li, J., & Wang, E. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST WebBook. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl acetate. Wikipedia. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2017). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (1975). Note on stability of p‐nitrophenol in aqueous solutions. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
Potential biological activity of nitrophenylacetate derivatives
An In-depth Technical Guide to the Potential Biological Activity of Nitrophenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylacetate derivatives, a class of organic compounds structurally characterized by a nitrophenyl group linked to an acetate moiety, have long been relegated to the role of chromogenic substrates in biochemical assays. Specifically, p-nitrophenyl acetate (pNPA) is ubiquitously employed to probe the activity of hydrolytic enzymes such as esterases, lipases, and proteases.[1][2] This utility stems from the release of the intensely yellow p-nitrophenolate ion upon hydrolysis, which is readily quantifiable by spectrophotometry.[3] However, limiting the scientific perception of this chemical scaffold to a mere laboratory tool would be a significant oversight. Emerging research reveals that nitrophenylacetate derivatives and related nitroaromatic structures possess a rich and diverse pharmacology. This guide moves beyond the substrate-level understanding to provide a comprehensive exploration of the direct biological activities of these compounds, including their potential as enzyme inhibitors, antimicrobial agents, and modulators of inflammatory and oncogenic pathways. We will delve into the mechanisms of action, present relevant structure-activity relationship data, and provide detailed experimental protocols to empower researchers in the exploration and development of these promising molecules.
From Substrate to Inhibitor: Modulating Enzyme Activity
The inherent reactivity of the ester bond in nitrophenylacetates, which makes them excellent substrates for hydrolases, also forms the basis for their potential as enzyme inhibitors.[4] By modifying the core structure, researchers can transition these molecules from substrates to potent and selective inhibitors of key enzymatic targets implicated in human disease.
Mechanism of Enzyme Hydrolysis: A Foundation for Inhibitor Design
The hydrolysis of pNPA by serine hydrolases provides a classic model of enzyme catalysis. The reaction proceeds via a nucleophilic attack from a serine residue within the enzyme's catalytic triad (Ser-His-Asp) on the carbonyl carbon of the ester.[4] This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, releasing p--nitrophenol and forming a covalent acyl-enzyme complex. Finally, a water molecule hydrolyzes this complex, releasing the acetate and regenerating the free enzyme for another catalytic cycle.[4] Understanding this mechanism is crucial, as inhibitor design often focuses on creating molecules that can form stable, long-lived intermediates or that bind irreversibly to the active site.
Caption: Generalized mechanism of p-Nitrophenyl Acetate (pNPA) hydrolysis by a serine hydrolase.
Aldose Reductase (ALR2) Inhibition
Aldose reductase is a critical enzyme in the polyol pathway, which becomes pathologically significant under hyperglycemic conditions. Its overactivity contributes to diabetic complications such as neuropathy, nephropathy, and cataracts. Nitrophenyl derivatives have been identified as a novel class of ALR2 inhibitors.[5] Docking studies predict that the nitro group is key to their inhibitory activity, forming crucial interactions with active site residues Tyr48 and His110—the same region where the carboxylate group of traditional acidic inhibitors binds.[5] This discovery opens a new avenue for designing non-carboxylic acid-based ALR2 inhibitors.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6] Its inhibitors are of great interest in the cosmetic industry for treating hyperpigmentation and in medicine for conditions associated with excessive melanin production. A series of novel 4-nitrophenylpiperazine derivatives were synthesized and shown to be effective tyrosinase inhibitors.[6] One compound, featuring an indole moiety, demonstrated significant mixed-type inhibition with an IC50 value of 72.55 μM, marking it as a promising lead structure for further development.[6]
| Derivative Class | Enzyme Target | Key Findings | Reference |
| Nitrophenyl Derivatives | Aldose Reductase (ALR2) | Nitro group binds to active site residues Tyr48 and His110. | [5] |
| 4-Nitrophenylpiperazines | Tyrosinase | Compound with indole moiety showed mixed inhibition (IC50 = 72.55 μM). | [6] |
| Table 1: Summary of Nitrophenylacetate Derivatives as Enzyme Inhibitors. |
Broad-Spectrum Antimicrobial Activity
The nitro group is a well-established pharmacophore in antimicrobial drug discovery, present in drugs like nitrofurantoin and metronidazole.[7] Its biological activity is often mediated by enzymatic reduction within the target microorganism to form cytotoxic reactive nitrogen species that damage cellular macromolecules, including DNA. Various nitrophenyl and nitrofuran derivatives have demonstrated potent and broad-spectrum antimicrobial effects.[8][9][10]
Antibacterial and Antifungal Efficacy
Studies have shown that nitrophenyl derivatives possess significant activity against a range of pathogens. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited excellent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM, comparable to ciprofloxacin.[9] Similarly, a series of nitrofuran derivatives proved to be potent antifungal agents against species like Histoplasma capsulatum, Paracoccidioides brasiliensis, and Trichophyton species, with MIC90 values as low as 0.48 µg/mL.[8] A crucial aspect of developing these compounds is ensuring selectivity for microbial cells over host cells. Many of these derivatives have shown low toxicity in vitro against human lung cell lines (A549 and MRC-5), resulting in a high selectivity index.[8]
| Compound/Class | Target Organism | Activity (MIC) | Reference |
| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [9] |
| Nitrofuran Derivative 11 | H. capsulatum | 0.48 µg/mL | [8] |
| Nitrofuran Derivatives 3 & 9 | P. brasiliensis | 0.48 µg/mL | [8] |
| Nitrofuran Derivatives 8, 9, 12, 13 | T. rubrum | 0.98 µg/mL | [8] |
| Table 2: Selected Antimicrobial Activities of Nitrophenyl and Related Derivatives. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial or fungal strain.
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Bacterial/fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Positive control (reference antibiotic, e.g., ciprofloxacin) and negative control (medium only) wells.
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final column. This creates a range of compound concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL and the inoculum to 2.5 x 10^5 CFU/mL.
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for evaluating the antimicrobial efficacy and selectivity of new derivatives.
Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several nitrophenyl and related derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators like nitric oxide (NO) and cytokines.[11][12]
Mechanism of Anti-inflammatory Action
A primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of NO during an inflammatory response.[11] Overproduction of NO contributes to tissue damage and perpetuates inflammation. Certain nitro-substituted benzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[11] Furthermore, some derivatives can modulate the balance of pro- and anti-inflammatory cytokines. For example, in an LPS-induced systemic inflammation model, repeated treatment with a pyrrole derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1.[12]
Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]
Materials:
-
Wistar rats (180-200 g).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Diclofenac, 25 mg/kg).[12]
-
1% w/v carrageenan solution in sterile saline.
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (e.g., vehicle control, reference, test compound at various doses).
-
Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 1 hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Anticancer Activity
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Several nitrofuran and nitrophenyl derivatives have shown promising cytotoxic activity against various human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and colon (Caco-2).[13][14][15]
Mechanisms of Cytotoxicity and Apoptosis Induction
The anticancer effects of these compounds are often multifaceted. One key mechanism involves the induction of oxidative stress and subsequent DNA damage within cancer cells.[13][15] This damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis (programmed cell death).[13] Studies on novel nitrofuran derivatives showed they induced a significant increase in reactive oxygen species (ROS), an elevated Bax/Bcl2 ratio (pro-apoptotic), and increased caspase 3/7 activity, all hallmarks of apoptosis.[15] Importantly, these compounds displayed greater cytotoxicity in p53-wildtype cancer cells compared to p53-mutant cells, confirming a p53-dependent mechanism.[15] Other derivatives have been shown to induce apoptosis by inhibiting key enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA repair.[14]
| Compound/Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |
| Nitrofuran Derivatives (NF-5, NPO, NS-1) | Caco-2, MCF-7, Hela, HepG2 | Several-fold lower than non-malignant cells | ROS induction, DNA damage, p53-dependent apoptosis | [13][15] |
| Phenoxy Acetamide Derivative I | HepG2 (Liver Cancer) | 1.43 µM | PARP-1 Inhibition, Apoptosis Induction | [14] |
| Table 3: Anticancer Activities of Selected Nitro-Derivatives. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well plates.
-
Test compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Nitrophenylacetate derivatives represent a versatile chemical scaffold with a broad spectrum of demonstrable biological activities. Moving beyond their classical role as enzymatic substrates, they have emerged as promising leads in the development of novel enzyme inhibitors, antimicrobial agents, and anti-inflammatory and anticancer therapeutics. Their mechanisms of action, often involving the unique electrochemical properties of the nitro group, provide a solid foundation for rational drug design and optimization.
Future research should focus on expanding the structure-activity relationship (SAR) studies for each therapeutic area to improve potency and, critically, selectivity. Advanced in vivo studies are required to assess the pharmacokinetic and pharmacodynamic profiles of lead compounds.[14][16] The potential for these derivatives to overcome existing drug resistance mechanisms, particularly in the antimicrobial and anticancer fields, warrants thorough investigation. The journey of nitrophenylacetates from the biochemist's cuvette to the clinician's arsenal is a compelling prospect that merits continued and rigorous scientific exploration.
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The Pivotal Role of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the intricate landscape of pharmaceutical and materials science, the strategic use of well-defined molecular intermediates is paramount to the successful synthesis of complex target molecules. This technical guide delves into the core characteristics and applications of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a versatile intermediate whose unique structural features make it a valuable building block in contemporary organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into its synthesis, properties, and significant applications.
Introduction: A Molecule of Strategic Importance
This compound, a substituted phenylacetate derivative, has emerged as a key intermediate in the synthesis of various high-value organic compounds. Its structure, featuring a hydroxyl group, a nitro group, and an ethyl acetate moiety attached to a benzene ring, offers multiple reaction sites for diverse chemical transformations. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro group and the ortho-para directing influence of the hydroxyl group, governs its reactivity and makes it a precursor for a range of pharmaceuticals and other functional materials. Phenolic esters, in general, are recognized as useful intermediates in organic synthesis.[1]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 288580-52-9 | [2] |
| Molecular Formula | C10H11NO5 | [2] |
| Molecular Weight | 225.20 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like ethanol, and ethyl acetate.[4] | Inferred from related compounds |
| Purity | Typically >95% | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR would reveal distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the hydroxyl and nitro substituents), and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the nitro group (N-O asymmetric and symmetric stretches), the ester carbonyl group (C=O stretch), and C-O stretches. For the related compound 3-Hydroxy-4-nitrophenyl acetate, IR (KBr) peaks are observed at 3253, 1758, and 1530 cm⁻¹ corresponding to O-H, C=O, and N-O stretching, respectively.[1]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Synthesis of this compound: A Proposed Pathway
A robust and efficient synthesis of this compound is crucial for its application as an intermediate. Based on established organic chemistry principles and synthetic routes for similar molecules, a plausible and logical pathway involves the regioselective nitration of a readily available precursor, Ethyl 2-(3-hydroxyphenyl)acetate.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 3-hydroxyphenylacetic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous transformations and requires experimental validation.
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in absolute ethanol (sufficient to dissolve), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 2-(3-hydroxyphenyl)acetate. This can be purified further by column chromatography if necessary.
Step 2: Regioselective Nitration of Ethyl 2-(3-hydroxyphenyl)acetate
-
Reaction Setup: Dissolve Ethyl 2-(3-hydroxyphenyl)acetate (1 equivalent) in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1 equivalent) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The hydroxyl group is an activating, ortho-para director. The steric hindrance from the adjacent ethyl acetate group is expected to favor nitration at the para position (position 4).
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound. A similar nitration of 4-hydroxyphenylacetic acid is performed in glacial acetic acid with nitric acid.[5]
Mechanism of Regioselective Nitration
The key step in the synthesis is the regioselective nitration of the phenolic ring. The hydroxyl group is a strongly activating ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The ethyl acetate group at the meta position has a deactivating inductive effect but does not strongly influence the directing effect of the hydroxyl group.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrophenylacetic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted nitrophenylacetic acids (NPAs) are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis, while conceptually straightforward, presents challenges in regioselectivity, yield optimization, and safe handling of hazardous reagents. This guide provides an in-depth review of the principal synthetic methodologies for preparing substituted NPAs. It moves beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights into process control and validation. We will dissect four primary synthetic strategies: direct nitration of phenylacetic acid, hydrolysis of nitrophenylacetonitrile precursors, and multi-step syntheses originating from substituted toluenes and halogenated benzenes. Each route is evaluated for its advantages, limitations, and practical applicability, supported by detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis to inform your synthetic planning.
Introduction: The Strategic Importance of Nitrophenylacetic Acids
Significance in Chemical and Pharmaceutical Development
The nitrophenylacetic acid scaffold is a versatile building block in organic synthesis. The nitro group, a powerful electron-withdrawing substituent, not only modifies the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an amino group. This functionality is crucial for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, 2-nitrophenylacetic acid is a known precursor for quindoline and other biologically active molecules.[1] Furthermore, derivatives of NPAs are instrumental in developing novel compounds, including angiogenesis inhibitors and specialized polymers.[2]
Core Synthetic Challenges
The synthesis of a specific substituted NPA isomer requires careful strategic planning. Key challenges that a chemist must navigate include:
-
Regioselectivity: The introduction of the nitro group onto the phenyl ring via electrophilic aromatic substitution can lead to a mixture of ortho, meta, and para isomers. Controlling this selectivity is often the primary challenge.
-
Substrate Compatibility: The chosen synthetic route must be compatible with other substituents on the aromatic ring.
-
Process Safety: Many routes employ highly corrosive acids, toxic cyanides, and energetic nitrating agents, demanding rigorous safety protocols.
-
Yield and Purity: Achieving high yields of a pure, single isomer is critical for the economic viability and success of subsequent synthetic steps.
This guide will address these challenges by providing a clear framework for selecting and executing the most appropriate synthetic route.
Key Synthetic Strategies: A Detailed Examination
We will now explore the most reliable and widely employed methods for synthesizing substituted nitrophenylacetic acids.
Route A: Direct Nitration of Phenylacetic Acid
This method is the most direct approach, involving the electrophilic substitution of a hydrogen atom on the phenyl ring with a nitro group.
Causality & Mechanistic Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] The phenylacetic acid substrate contains two key groups that influence the reaction's regioselectivity: the activating alkyl side chain (-CH₂COOH) and the deactivating carboxylic acid group (-COOH). The methylene group is weakly activating and an ortho, para-director, while the carboxylic acid group is deactivating and a meta-director. The outcome is a mixture of isomers, with the para and ortho products typically favored over the meta product due to the stronger directing effect of the alkyl portion.[4][5] However, separating these isomers can be challenging, which is a significant drawback of this method.[1]
Figure 1: Electrophilic nitration of phenylacetic acid leading to a mixture of ortho and para isomers.
Limitations: The primary limitation is the lack of regioselectivity, resulting in a mixture of products that requires purification, often through fractional crystallization, which can be inefficient. Therefore, this route is less favored when a single, pure isomer is required.
Route B: Hydrolysis of Substituted Nitrophenylacetonitriles
This is arguably the most common and reliable method, particularly for producing high-purity para-nitrophenylacetic acid. It is a two-stage process: synthesis of the nitrile precursor, followed by its hydrolysis.
The most direct precursor is synthesized by the nitration of benzyl cyanide. This reaction is analogous to the nitration of phenylacetic acid, but the resulting o- and p-nitrobenzyl cyanide isomers are often more readily separable by recrystallization.
The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) is a classic transformation that can be performed under either acidic or basic conditions.[6]
Causality & Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid like aqueous sulfuric or hydrochloric acid.[7] The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom highly electrophilic and susceptible to attack by water.[8][9] This is followed by tautomerization to form an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[2]
-
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide. The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[8][9] Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide intermediate.[2] Further hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.[2]
Figure 2: General workflow for the hydrolysis of a nitrophenylacetonitrile to the corresponding acid.
Field-Proven Protocol: Acidic Hydrolysis of p-Nitrobenzyl Cyanide This protocol is adapted from a robust and high-yield procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[10]
Experimental Protocol:
-
Reagent Preparation: In a 1-liter round-bottomed flask, place 100 g (0.62 mol) of p-nitrobenzyl cyanide. Separately, prepare a dilute sulfuric acid solution by carefully and slowly adding 300 mL of concentrated sulfuric acid (sp. gr. 1.84) to 280 mL of water with cooling.
-
Reaction Setup: Pour approximately two-thirds of the prepared acid solution onto the p-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is wetted by the acid. Use the remaining acid to wash down any solid adhering to the flask walls.
-
Hydrolysis: Attach a reflux condenser to the flask. Place the flask on a heating mantle with an asbestos board support to ensure even heating and prevent superheating on the flask walls.[10] Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The mixture will darken during the reaction.
-
Isolation: After the reflux period, remove the heat source and allow the mixture to cool slightly. Carefully dilute the dark reaction mixture with an equal volume of cold water and then cool the flask in an ice bath to 0°C or below to precipitate the crude product.
-
Filtration and Washing: Collect the crude p-nitrophenylacetic acid by vacuum filtration. Wash the precipitate several times with ice-cold water to remove residual acid.
-
Purification (Recrystallization): Transfer the crude solid to a large beaker and dissolve it in approximately 1600 mL of boiling water. Perform a hot filtration, preferably using a steam-jacketed funnel, to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified, pale-yellow needles of p-nitrophenylacetic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry. The expected yield is 103–106 g (92–95%), with a melting point of 151–152°C.[10]
Self-Validating System: The high yield and sharp melting point of the final product, achieved through a straightforward recrystallization, validate the completeness of the hydrolysis and the purity of the product.[10] The protocol's inclusion in Organic Syntheses signifies that it has been independently verified.
Route C: Multi-step Synthesis from Substituted Toluenes
This strategy is valuable when the desired substitution pattern is readily available on a toluene precursor. The general sequence involves nitration, side-chain halogenation, cyanation, and finally, hydrolysis.
Causality & Mechanistic Insight: This route offers excellent control over the final substitution pattern. For example, to synthesize 2-nitro-4-bromophenylacetic acid, one would start with 4-bromotoluene.
-
Nitration: The starting toluene is nitrated, with the methyl group directing the nitration primarily to the ortho position.
-
Side-Chain Bromination: The methyl group of the nitrotoluene is then selectively brominated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form the benzyl bromide.
-
Cyanation: The benzyl bromide is converted to benzyl cyanide via a nucleophilic substitution (Sₙ2) reaction with a cyanide salt (e.g., NaCN).
-
Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid as described in Route B.[11]
Figure 3: Workflow for synthesizing substituted NPAs from toluene precursors.
Route D: Synthesis from Substituted Halogenobenzenes
This is an elegant route for producing NPAs with specific substitution patterns, particularly when the corresponding halogenated nitrobenzene is accessible.
Causality & Mechanistic Insight: This method, described in patent literature, involves a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.[11][12]
-
Nitration: The starting substituted halobenzene is nitrated to introduce the nitro group.
-
Nucleophilic Substitution: The resulting halonitrobenzene is reacted with a carbanion derived from a cyanoacetate ester (e.g., ethyl cyanoacetate). The nitro group strongly activates the ring towards nucleophilic aromatic substitution, allowing the displacement of the halide.
-
Hydrolysis & Decarboxylation: The intermediate is then subjected to harsh hydrolysis conditions (strong acid or base and heat). This simultaneously hydrolyzes both the ester and the nitrile groups to carboxylic acids. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final substituted nitrophenylacetic acid.[11][12]
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An In-depth Technical Guide to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of the parent acid, 4-hydroxy-3-nitrophenylacetic acid, is provided below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Melting Point | 146-148 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| pKa | 4.25 (predicted) | [1] |
| Solubility | Soluble in ethanol | [1] |
Proposed Synthesis Pathway
The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be logically achieved through a two-step process starting from the commercially available 4-hydroxyphenylacetic acid. The first step involves the regioselective nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Nitration of 4-Hydroxyphenylacetic Acid
The initial step is the nitration of 4-hydroxyphenylacetic acid to introduce a nitro group onto the aromatic ring, yielding 4-hydroxy-3-nitrophenylacetic acid. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by the acetic acid moiety, the nitration is directed to one of the ortho positions.
Experimental Protocol:
A general procedure for the synthesis of 4-hydroxy-3-nitrophenylacetic acid from p-hydroxyphenylacetic acid is as follows:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4.00 g (26.3 mmol) of 4-hydroxyphenylacetic acid in 25 mL of acetic acid.[1]
-
Slowly add 1.36 mL of fuming nitric acid dropwise to the cooled solution.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour. A precipitate is expected to form as the solution changes color from yellow to brown.[1]
-
Collect the solid product by filtration.[1]
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid. A yield of approximately 70% can be expected.[1]
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for this reaction as it can dissolve the starting material and is relatively resistant to nitration under these conditions.
-
Fuming Nitric Acid: Fuming nitric acid is a strong nitrating agent, necessary for the efficient nitration of the phenyl ring.
-
Ice Bath Cooling: The nitration reaction is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent side reactions, and ensure the regioselective introduction of the nitro group.
Step 2: Fischer Esterification
The second step involves the esterification of the synthesized 4-hydroxy-3-nitrophenylacetic acid with ethanol to produce the target compound, this compound. The Fischer esterification is a classic and cost-effective method for this transformation.[2][3]
Experimental Protocol:
A general procedure for the Fischer esterification is as follows:
-
In a round-bottom flask, combine the dried 4-hydroxy-3-nitrophenylacetic acid with a large excess of anhydrous ethanol. Ethanol acts as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Ethanol: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[2]
-
Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4][5]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Potential Applications in Drug Development
While specific applications for this compound are not extensively documented, the structural motifs present in the molecule suggest its potential as a valuable intermediate in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The presence of multiple functional groups allows for diverse chemical modifications, making it a suitable scaffold for the synthesis of compound libraries for high-throughput screening.
-
Precursor to Biologically Active Molecules: Nitro-aromatic compounds are key intermediates in the synthesis of many pharmaceuticals.[6] For example, the nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl and ester groups also offer handles for various coupling reactions.
-
Analogs of Bioactive Phenylacetic Acids: Derivatives of hydroxyphenylacetic acid are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[7] The introduction of a nitro group can modulate these properties and lead to the discovery of new therapeutic agents. For instance, other nitrophenyl compounds have been investigated for their inhibitory properties against enzymes like carbonic anhydrase and acetylcholinesterase.[8]
Conclusion
This compound, while not a widely studied compound in its own right, represents a potentially valuable building block in the synthesis of more complex molecules for drug discovery. Its synthesis can be reliably achieved through a straightforward two-step process involving nitration and Fischer esterification of the readily available 4-hydroxyphenylacetic acid. The principles governing these reactions are well-established in organic chemistry, allowing for a rational and efficient synthetic approach. Further exploration of the chemical reactivity of this compound and the biological activities of its derivatives could unveil new avenues for the development of novel therapeutic agents.
References
- U.S. Patent No. 4,329,497. (1982). Method for the production of 4-hydroxyphenylacetic acid.
- U.S. Patent No. 4,412,082. (1983). Method for preparing 4-hydroxyphenylacetic acid.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- U.S. Patent No. 4,558,080. (1985). Stable tannin based polymer compound.
-
Al-Omary, F. A., El-Emam, A. A., & Ng, S. W. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o509. [Link]
-
Wikipedia. (2023, December 28). Fischer–Speier esterification. [Link]
-
Boz, M., et al. (2020). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. [Link]
-
Ballini, R., et al. (2007). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. [Link]
-
Ostrovskii, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2026, from [Link]
- Canadian Patent No. CA2138534A1. (1995). The preparation of 3-hydroxyphenylacetic acid.
-
Kumar, S., & Pandey, A. K. (2013). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. [Link]
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Ji, Z. L., et al. (2008). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o46. [Link]
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ResearchGate. (n.d.). Fischer Esterification: (A) general esterification reaction by the.... Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 26, 2026, from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Derivatization of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic derivatization of privileged scaffolds is a cornerstone of generating novel molecular entities with enhanced biological activity. Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate presents itself as a compelling starting point for such endeavors. This molecule possesses three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a nitro group, and an ethyl ester. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring creates a unique electronic environment that can be exploited to modulate the molecule's interaction with biological targets.
This guide provides a comprehensive overview of the derivatization strategies for this compound and detailed protocols for subsequent biological screening. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this versatile scaffold. The derivatization pathways focus on two primary modifications: O-alkylation of the phenolic hydroxyl group and reduction of the nitro group to an amine, which can then be further functionalized. These modifications are designed to generate a library of diverse compounds for screening against a panel of biological targets implicated in various disease states.
Synthesis of the Core Scaffold: this compound
While this compound is commercially available from suppliers such as BLDpharm[1][2] and Lead Sciences[2], understanding its synthesis provides valuable context for its chemical properties. A plausible synthetic route involves the nitration of a readily available precursor, ethyl 2-(3-hydroxyphenyl)acetate.
A related synthesis for the isomeric 4-hydroxy-3-nitrophenylacetic acid has been described, involving the nitration of 4-hydroxyphenylacetic acid in glacial acetic acid with nitric acid at a controlled temperature[3]. A similar strategy can be envisioned for the target molecule's precursor.
Alternatively, a multi-step synthesis starting from 3-hydroxyphenylacetic acid could be employed. This would involve esterification to the ethyl ester followed by regioselective nitration. The directing effects of the hydroxyl and the acetate groups would need to be carefully considered to achieve the desired 4-nitro substitution pattern.
Derivatization Strategies: Expanding Chemical Diversity
The chemical architecture of this compound offers two primary handles for derivatization: the phenolic hydroxyl group and the aromatic nitro group.
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated to introduce a variety of substituents, thereby modulating the compound's lipophilicity, steric profile, and hydrogen bonding capacity. A general and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a suitable base, followed by reaction with an alkyl halide.
Protocol 1: General Procedure for O-Alkylation
This protocol describes the synthesis of a representative ether derivative, Ethyl 2-(3-(benzyloxy)-4-nitrophenyl)acetate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing hydrolysis of the ester.
-
Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Reduction of the Nitro Group
The aromatic nitro group can be reduced to a primary amine, which serves as a versatile functional handle for further derivatization, such as acylation, sulfonylation, or reductive amination. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: General Procedure for Nitro Group Reduction
This protocol describes the synthesis of a representative amino derivative, Ethyl 2-(4-amino-3-hydroxyphenyl)acetate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amino product.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro groups[4].
-
Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.
-
Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric. It is crucial to handle the catalyst carefully and to perform the reaction in a well-ventilated fume hood.
Biological Screening Cascade
The newly synthesized library of derivatives should be subjected to a tiered screening cascade to identify compounds with promising biological activity. Based on the structural motifs present in the core scaffold and its derivatives, a relevant screening panel would include antimicrobial, anticancer, and antioxidant assays.
Workflow for Biological Screening
Caption: A tiered workflow for the biological screening of derivatized compounds.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[5][6][7].
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Compound stock solutions (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation[8][9][10][11][12].
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 5: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds[13][14][15][16].
Materials:
-
DPPH solution (in methanol)
-
Compound stock solutions (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
Add 100 µL of various concentrations of the test compounds to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Data Analysis and Interpretation
The data generated from the biological screening assays should be carefully analyzed to identify promising lead compounds.
| Assay | Parameter Measured | Interpretation |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that inhibits visible growth of the microorganism. A lower MIC value indicates higher potency. |
| Anticancer | IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher cytotoxic potency. |
| Antioxidant | EC₅₀ (Half-maximal effective concentration) | The concentration of the compound that scavenges 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity. |
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols outlined in this guide provide a clear path for generating a library of diverse compounds. The subsequent biological screening cascade, encompassing antimicrobial, anticancer, and antioxidant assays, will enable the identification of lead compounds with therapeutic potential. Further structure-activity relationship (SAR) studies on the hit compounds will be crucial for optimizing their potency and selectivity, ultimately paving the way for the development of new therapeutic agents. The self-validating nature of these protocols, combined with a clear rationale for each experimental choice, ensures a robust and reliable approach to early-stage drug discovery.
References
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Ji, X., et al. (2009). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o46. [Link]
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Omar, F. A., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). The preparation of 3-hydroxyphenylacetic acid.
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitrobenzene to 4-aminophenol in the presence of a hydroxyl compound and a solvent.
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Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine, 2022, 9982973. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Nitration of aromatic compounds.
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SciSpace. (n.d.). New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Narayana, V., et al. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. International Journal of Organic Chemistry, 2, 287-294. [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
Hill, T. N., & Patel, N. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o750. [Link]
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SIELC Technologies. (2018). Ethyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
-
Protocols.io. (2025). MTT Assay. Retrieved from [Link]
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Yu, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]
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Kedia, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Product An Indian Journal, 8(8), 324-331. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
-
Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 243-261). [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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-
IRIS. (n.d.). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. Retrieved from [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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Kedia, S. (2011). Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes [Doctoral dissertation, North Carolina State University]. NC State Repository. [Link]
-
American Elements. (n.d.). Ethyl 2-(3-Bromo-4-hydroxyphenyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Antibacterial Screening of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Introduction: The Rationale for Screening Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] this compound is a synthetic organic compound of significant interest for antimicrobial screening due to its distinct structural motifs. The molecule incorporates a nitroaromatic ring and a phenolic hydroxyl group, both of which are recognized pharmacophores associated with antibacterial activity.[3][4][5]
Nitro-containing compounds, such as the well-known antibiotics chloramphenicol and nitrofurantoin, often exert their antimicrobial effects through redox-mediated mechanisms.[3][5] The nitro group can be enzymatically reduced within bacterial cells to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can induce significant cellular damage by covalently modifying critical biomolecules like DNA, leading to cell death.[3][6]
Simultaneously, phenolic compounds are a large class of plant secondary metabolites known for their broad-spectrum antimicrobial properties.[4] Their mechanisms of action are often multifaceted, including the disruption of bacterial cell membrane integrity, inhibition of key microbial enzymes, and interference with nucleic acid synthesis.[7] The presence of both a nitro group and a hydroxyl group on the phenyl ring of the target compound suggests the potential for synergistic or unique antibacterial mechanisms, making it a compelling candidate for thorough in vitro evaluation.
This guide provides a comprehensive framework for the preliminary antibacterial screening of this compound. It details field-proven protocols for determining its bacteriostatic and bactericidal potential against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[8][9][10]
I. Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for the initial qualitative screening of antimicrobial compounds.[11][12] The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a lawn of bacteria. If the compound possesses antibacterial activity, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.[12] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol 1: Agar Well Diffusion
1. Preparation of Materials:
- Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Ensure the solvent has no intrinsic antibacterial activity at the concentration used.
- Bacterial Strains: Use a panel of clinically relevant bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and one Gram-negative (Escherichia coli ATCC 25922) strain.[13][14]
- Growth Media: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[9][15]
- Positive Control: A standard antibiotic disc (e.g., Gentamicin, 10 µg).
- Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).
2. Inoculum Preparation:
- Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[16] This standard corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.[16][17] Visual comparison against a white background with a black line is crucial for accuracy.[18]
3. Inoculation of Agar Plates:
- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Well Preparation and Sample Application:
- Using a sterile cork borer (e.g., 6 mm in diameter), punch equidistant wells into the inoculated MHA plate.[12][14]
- Carefully add a defined volume (e.g., 50-100 µL) of the test compound stock solution into a designated well.[14][19]
- Add the same volume of the negative control (solvent) and place the positive control antibiotic disc in separate locations on the plate.
5. Incubation and Data Interpretation:
- Incubate the plates at 35-37°C for 16-24 hours in an inverted position.[19]
- After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.[20]
- The absence of a zone of inhibition for the negative control confirms that the solvent does not interfere with the assay. A clear zone around the positive control validates the test system.
Data Presentation: Agar Well Diffusion Results
| Test Organism | Compound Concentration (µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) |
| Staphylococcus aureus ATCC 25923 | 500 | Record value here | Gentamicin (10 µg) | Record value here | No Zone |
| Escherichia coli ATCC 25922 | 500 | Record value here | Gentamicin (10 µg) | Record value here | No Zone |
II. Quantitative Analysis: Broth Microdilution for MIC & MBC Determination
Following a positive preliminary screen, a quantitative assessment is necessary to determine the precise potency of the compound. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][22] This can be followed by a determination of the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Protocol 2: Broth Microdilution for MIC Determination
1. Preparation of Materials:
- Test Compound: Prepare a series of two-fold serial dilutions of this compound from the stock solution in cation-adjusted Mueller-Hinton Broth (MHB). This is typically performed in a 96-well microtiter plate.[22]
- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22][23]
- Controls:
- Growth Control: Wells containing only MHB and the bacterial inoculum.
- Sterility Control: Wells containing only sterile MHB.
- Positive Control: A standard antibiotic with a known MIC for the quality control strains.
2. Assay Procedure:
- Dispense 50-100 µL of sterile MHB into each well of a 96-well plate.[22]
- Add a corresponding volume of the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.
- Add the standardized bacterial inoculum to each well (except the sterility control).
- Seal the plate and incubate at 35-37°C for 16-20 hours.[22]
3. MIC Determination:
- After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]
- Optionally, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates viable cells.[11]
Protocol 3: Determination of MBC
1. Sub-culturing from MIC Plate:
- Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
- Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.
2. Incubation and MBC Determination:
- Incubate the MHA plate at 35-37°C for 18-24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically determined by identifying the lowest concentration plate with no bacterial growth.
Data Presentation: MIC and MBC Results
| Test Organism | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Interpretation (MIC/MBC Ratio) |
| Staphylococcus aureus ATCC 25923 | Record value here | Record value here | e.g., Bacteriostatic |
| Escherichia coli ATCC 25922 | Record value here | Record value here | e.g., Bactericidal |
-
Interpretation: If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal . If the MBC is >4 times the MIC, it is considered bacteriostatic .
III. Visualizing the Experimental Workflow
Caption: Overall workflow for antibacterial screening.
IV. Mechanistic Insights and Causality
The choice of these specific protocols is deliberate and ensures a self-validating experimental system.
-
Why McFarland Standardization is Critical: Failure to standardize the inoculum density is a primary source of error in susceptibility testing.[18] A higher-than-standard inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values (apparent resistance). Conversely, an inoculum that is too low can result in falsely low MICs.[18] The 0.5 McFarland standard provides a reproducible starting point for comparing results across experiments and laboratories.[18][24]
-
Why Both Diffusion and Dilution Methods are Used: The agar well diffusion assay is an excellent first-pass screen due to its simplicity and low cost.[11] However, it is a qualitative or semi-quantitative method, as the zone size is influenced by the compound's molecular weight, solubility, and diffusion rate through agar, not just its intrinsic activity. The broth microdilution method provides a true quantitative measure (MIC) of the compound's potency, which is essential for drug development and understanding structure-activity relationships.[9][21]
-
The Importance of MBC Determination: The MIC value only indicates the concentration required to inhibit growth, not necessarily to kill the bacteria. Distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is crucial for clinical applications. For severe, life-threatening infections, a bactericidal agent is often preferred. The MBC provides this critical piece of information.
Caption: Potential antibacterial mechanisms of the test compound.
V. Conclusion and Future Directions
This document provides a robust and validated framework for the initial in vitro antibacterial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these screens would warrant further investigation, including time-kill kinetic studies, mechanism of action studies (e.g., assessing membrane integrity, DNA gyrase inhibition), and cytotoxicity assays against mammalian cell lines to determine the therapeutic index. The structural features of this molecule hold promise, and a systematic screening approach is the critical first step in evaluating its potential as a future antibacterial agent.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved January 26, 2026, from [Link]
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Sallomy, C. (2025). Screening of phenolic antibacterial compounds for the prevention of biofouling. HELDA - University of Helsinki. Retrieved January 26, 2026, from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]
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Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Kyoto University Research Information Repository. Retrieved January 26, 2026, from [Link]
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Prepare bacterial inoculum according to McFarland standards. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. (2018). PubMed. Retrieved January 26, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
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Isolation and in vitro Antimicrobial Activities of Ethyl acetate Extract from Streptomyces bangladeshiensis. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2017). RSC Publishing. Retrieved January 26, 2026, from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 26, 2026, from [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2012). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 26, 2026, from [Link]
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McFarland Standard. (n.d.). Dalynn Biologicals. Retrieved January 26, 2026, from [Link]
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Synthesis and antibacterial activity test of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
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The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1979). PubMed. Retrieved January 26, 2026, from [Link]
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Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. (n.d.). LinkedIn. Retrieved January 26, 2026, from [Link]
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In-vitro antimicrobial activity of ethyl acetate extract of two common edible mushrooms. (2014). The Journal of Phytopharmacology. Retrieved January 26, 2026, from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Innovare Academic Sciences. Retrieved January 26, 2026, from [Link]
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Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2013). ASM Journals. Retrieved January 26, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. (2023). Microbiology Class. Retrieved January 26, 2026, from [Link]
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Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. Retrieved January 26, 2026, from [Link]
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Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 26, 2026, from [Link]
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The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureusthrough. (2024). Pharmacy Education. Retrieved January 26, 2026, from [Link]
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WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). UPM Institutional Repository. Retrieved January 26, 2026, from [Link]
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The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. (2017). Acta Naturae. Retrieved January 26, 2026, from [Link]
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The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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2-(4-Hydroxyphenyl)ethyl acetate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. The information is presented in a practical question-and-answer format to directly address potential issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis of this compound?
The synthesis of this compound, which typically involves the nitration of Ethyl 2-(3-hydroxyphenyl)acetate, is prone to the formation of several types of impurities. These can be broadly categorized as:
-
Isomeric Impurities: Nitration can occur at other positions on the aromatic ring, leading to regioisomers.
-
Over-Nitration Products: The reaction conditions can sometimes be harsh enough to introduce more than one nitro group onto the aromatic ring.[1]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, Ethyl 2-(3-hydroxyphenyl)acetate.
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially during workup.
-
Oxidation Byproducts: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored, often polymeric, impurities.[2][3]
The table below summarizes the most common impurities:
| Impurity Name | Structure | Typical Formation Pathway | Common Analytical Signature (e.g., HPLC) |
| Ethyl 2-(3-hydroxy-2-nitrophenyl)acetate | Isomer | Nitration at the C2 position. | Elutes closely to the main product. |
| Ethyl 2-(3-hydroxy-6-nitrophenyl)acetate | Isomer | Nitration at the C6 position. | Elutes closely to the main product. |
| Ethyl 2-(3-hydroxy-4,6-dinitrophenyl)acetate | Over-nitration | Harsh nitrating conditions (high temp., high conc. of acid).[1] | More retained (more polar) on reverse-phase HPLC. |
| Ethyl 2-(3-hydroxyphenyl)acetate | Starting Material | Incomplete reaction. | Less retained than nitrated products on reverse-phase HPLC. |
| 2-(3-hydroxy-4-nitrophenyl)acetic acid | Hydrolysis | Acid or base-catalyzed hydrolysis of the ethyl ester. | Significantly more polar; may show poor peak shape without mobile phase modifier. |
| Polymeric Oxidation Products | Oxidation | Strong oxidizing conditions.[2] | Often appear as a broad, unresolved baseline hump or late-eluting peaks. |
Q2: What is the primary cause of isomeric and over-nitrated impurities?
The formation of these impurities is fundamentally linked to the principles of electrophilic aromatic substitution. The starting material, Ethyl 2-(3-hydroxyphenyl)acetate, has two activating groups on the benzene ring: a hydroxyl (-OH) group and an ethyl acetate (-CH₂COOEt) group.
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Directing Effects: The hydroxyl group is a strongly activating, ortho-, para- director. The ethyl acetate group is a weakly deactivating, meta- director relative to its own position, but the methylene bridge insulates the ring from the full deactivating effect of the carbonyl. The powerful directing effect of the -OH group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (C2, C4, and C6).
-
Isomer Formation: Since the desired product is the 4-nitro isomer (para to the -OH group), the primary isomeric impurities are the 2-nitro and 6-nitro products (ortho to the -OH group). The ratio of these isomers is highly dependent on reaction conditions.
-
Over-Nitration: The newly nitrated ring is still activated by the hydroxyl group, making it susceptible to a second nitration, typically at one of the remaining activated positions (e.g., C6), leading to dinitro-impurities.[1] This is exacerbated by high temperatures or an excess of the nitrating agent.[3]
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// Edges SM -> NitratingAgent [dir=none]; NitratingAgent -> Product [label="Para-attack\n(Major)"]; NitratingAgent -> Isomer1 [label="Ortho-attack"]; NitratingAgent -> Isomer2 [label="Ortho-attack"]; Product -> Dinitro [label="Further Nitration", style=dashed]; SM -> Oxidation [label="Oxidation", style=dashed, color="#EA4335"]; } enddot Caption: Main reaction and side-product formation pathways.
Troubleshooting Guide
Q3: My reaction mixture turned dark brown/black and the final product is an oil, not a solid. What happened?
Cause: This is a classic sign of significant oxidation and potentially over-nitration.[1][3] Phenols are easily oxidized by nitric acid, especially under conditions where the temperature is not strictly controlled. The reaction is highly exothermic.[3] If the heat is not dissipated effectively, the local temperature can rise, accelerating both the desired nitration and undesired side reactions, leading to the formation of dark, polymeric tars.
Troubleshooting Steps:
-
Temperature Control is Critical:
-
Maintain the reaction temperature strictly, typically between 0°C and 10°C. Use an ice-salt bath for better temperature management.
-
Add the nitrating agent (or the phenol solution to the acid[4]) dropwise and slowly, monitoring the internal temperature constantly with a thermometer. If the temperature rises above the set limit, pause the addition until it cools down.
-
-
Reagent Stoichiometry:
-
Use a modest excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess promotes over-nitration and oxidation.
-
-
Dilution:
-
Running the reaction at a higher dilution can help dissipate heat more effectively.
-
Recovery Protocol:
If you have already obtained a dark oil, purification will be challenging.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.
-
Solvent Extraction: Attempt to dissolve the crude oil in a suitable solvent like ethyl acetate and wash with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove some colored impurities, followed by a water wash. However, this is often only partially effective.
Q4: My HPLC analysis shows a significant peak for unreacted starting material. How can I improve the conversion?
Cause: Low conversion suggests that the reaction has not gone to completion. This can be due to insufficient nitrating agent, a reaction time that is too short, or a temperature that is too low, slowing the reaction rate excessively.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material. Continue the reaction until the starting material spot/peak is minimal.
-
Adjust Stoichiometry: Ensure you are using at least one full equivalent of the nitrating agent. A slight excess (up to 1.1 eq) can help drive the reaction to completion.
-
Increase Reaction Time: If the temperature must be kept very low to avoid side products, a longer reaction time may be necessary. Let the reaction stir for an additional 1-2 hours at the controlled temperature after the addition is complete.
-
Check Reagent Quality: Ensure your nitric acid and sulfuric acid are of appropriate concentration and quality. Water content can deactivate the nitronium ion.
Q5: I have multiple product peaks on my HPLC/NMR that are difficult to separate. How can I remove isomeric impurities?
Cause: Isomeric impurities often have very similar physical and chemical properties to the desired product, making them difficult to remove. Their formation is a kinetic and thermodynamic competition.
Troubleshooting & Purification Protocol:
-
Optimize Reaction Selectivity:
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often improves regioselectivity, favoring the para product over the ortho isomers.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with different solvent systems if possible, although mixed acid (H₂SO₄/HNO₃) nitrations often use the acid as the solvent.
-
-
Purification by Recrystallization (Protocol): Recrystallization is the most effective technique for removing small amounts of isomeric impurities if a suitable solvent system can be found.[5]
-
Step 1: Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. An ideal solvent will dissolve the product well when hot but poorly when cold. Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) are often very effective.
-
Step 2: Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent mixture to form a saturated solution.
-
Step 3: Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and adsorbed impurities.
-
Step 4: Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure crystals, as impurities tend to remain in the solution (the "mother liquor").
-
Step 5: Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Step 6: Purity Check: Analyze the purified solid by HPLC or NMR to confirm the removal of the isomers. A second recrystallization may be necessary.
-
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Troubleshooting Workflow", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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// Impurity Identification ID_Isomers [label="Identify Impurities:\nIsomers / Over-nitration?", fillcolor="#F1F3F4", fontcolor="#202124"]; ID_SM [label="Identify Impurities:\nUnreacted Starting Material?", fillcolor="#F1F3F4", fontcolor="#202124"]; ID_Oxidation [label="Identify Impurities:\nOxidation / Degradation?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Purity [label="Solution:\n- Optimize Selectivity (↓ Temp)\n- Purify (Recrystallization / Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Yield [label="Solution:\n- Increase Reaction Time\n- Check Stoichiometry\n- Monitor Reaction (TLC/HPLC)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Color [label="Solution:\n- Strict Temperature Control (0-5°C)\n- Slow, Dropwise Addition\n- Use Reducing Wash (NaHSO₃)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Problem1; Start -> Problem2; Start -> Problem3;
Problem1 -> ID_Isomers; ID_Isomers -> Sol_Purity;
Problem2 -> ID_SM; ID_SM -> Sol_Yield;
Problem3 -> ID_Oxidation; ID_Oxidation -> Sol_Color; } enddot Caption: A workflow for diagnosing and solving common synthesis issues.
References
-
El-Faham, A., Al-Obeidi, F. A., & Abdel-Megeed, R. M. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. [Link]
-
Hyma Synthesis Pvt. Ltd. Custom Synthesis and Manufacturing. [Link]
-
Moll, G. (2009). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 22(12). [Link]
-
Khan, M. A., & Khan, K. M. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. [Link]
- Wohl, M., et al. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
National Center for Biotechnology Information. Ethyl phenylacetate. PubChem Compound Database. [Link]
-
Taslimi, P., et al. (2018). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts.... ResearchGate. [Link]
-
FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]
- Dow Chemical Co. (1966). Preparation of nitrophenols.
-
Özkaya, A. B., et al. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Marmara Pharmaceutical Journal, 21(3), 548-555. [Link]
-
Park, J. H., et al. (1958). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase. Journal of Biological Chemistry, 233(6), 1537-1543. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
NileRed. (2022). Synthesis of Nitrophenol. YouTube. [Link]
-
Scentspiracy. Ethyl Phenylacetate – Sweet Floral-Honey Synthetic Ingredient. [Link]
-
Zhang, Y., et al. (2007). Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]
- Shanghai Institute of Pharmaceutical Industry. (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10276-10279. [Link]
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- 1. paspk.org [paspk.org]
- 2. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
Preventing side reactions during the synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction mixture turned dark brown/black upon addition of the nitrating agent. What is happening and how can I prevent it?
A1: Cause and Prevention of Dark Discoloration
A dark discoloration, often described as turning to "tar," is a common observation during the nitration of phenolic compounds and typically indicates oxidation of the starting material or product.[1][2] Phenols are highly activated aromatic rings and are susceptible to oxidation by nitric acid, especially under harsh conditions.[2][3]
Causality:
-
Excessive Temperature: Nitration reactions are highly exothermic.[1] Poor temperature control can lead to a rapid increase in the reaction temperature, favoring oxidation pathways over the desired nitration.
-
Concentrated Nitrating Agent: Using a nitrating agent that is too concentrated or harsh can aggressively oxidize the sensitive phenolic ring.[1]
Troubleshooting Protocol:
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.
-
Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of 3-hydroxyphenylacetic acid to allow for effective heat dissipation.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent. A mixture of nitric acid in glacial acetic acid or acetic anhydride is often effective for nitrating activated rings while minimizing oxidation.[1][4]
Q2: My final product yield is significantly lower than expected. What are the most common causes of low yield?
A2: Identifying and Mitigating Causes of Low Yield
Low yields can arise from a combination of factors including incomplete reaction, formation of side products, and losses during workup and purification.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Nitration | The reaction may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][5] A common eluent system is a mixture of ethyl acetate and petroleum ether.[1] Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. |
| Formation of Isomeric Byproducts | Nitration of 3-hydroxyphenylacetic acid can potentially yield other isomers, such as 3-hydroxy-2-nitrophenylacetic acid or 3-hydroxy-6-nitrophenylacetic acid. The hydroxyl and acetyl groups direct the electrophilic substitution to different positions. | Precise control of reaction conditions, particularly temperature and the choice of nitrating agent, can improve regioselectivity. |
| Di-nitration | The activated phenolic ring is susceptible to further nitration, leading to the formation of dinitro- derivatives.[2] | Use a stoichiometric amount of the nitrating agent. Adding a large excess should be avoided. |
| Hydrolysis of the Ester | If the esterification step is performed under harsh acidic or basic conditions, or if the workup involves prolonged exposure to strong acid or base, the ethyl ester can hydrolyze back to the carboxylic acid. | Use mild esterification conditions (e.g., Fischer esterification with a catalytic amount of acid).[6] During workup, neutralize the reaction mixture promptly and avoid excessive exposure to strong acids or bases. |
| Losses During Workup and Purification | Significant product loss can occur during extraction, filtration, and recrystallization steps.[1] | Ensure complete precipitation of the product if quenching in water.[1] For purification, carefully select a recrystallization solvent that provides good recovery. A mixture of ethanol and water or ethyl acetate and hexane can be effective.[7] |
Q3: I see an unexpected peak in my NMR spectrum. What could this side product be?
A3: Identifying Common Side Products
The presence of unexpected peaks in your NMR spectrum indicates the formation of side products. Based on the starting materials and reaction conditions, several side products are possible.
Potential Side Products and Their Spectroscopic Signatures:
-
Isomeric Nitro Products: The presence of other aromatic signals with different splitting patterns could indicate the formation of regioisomers.
-
Di-nitro Products: A decrease in the number of aromatic protons and a downfield shift of the remaining protons could suggest di-nitration.
-
Oxidation Products: Complex, broad signals in the aromatic region, often accompanied by a darkening of the product, may indicate the formation of polymeric oxidation byproducts.
-
Hydrolyzed Product (3-hydroxy-4-nitrophenylacetic acid): The absence of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the presence of a broad carboxylic acid proton signal (>10 ppm) would indicate hydrolysis of the ester.
Workflow for Side Product Identification:
Caption: Workflow for identifying unknown side products.
To confirm the identity of a side product, it is recommended to isolate it using chromatographic techniques such as flash column chromatography and perform further characterization (e.g., Mass Spectrometry, IR spectroscopy).[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps for this synthesis: nitration followed by esterification, or esterification followed by nitration?
A1: Strategic Synthesis Planning
The order of reactions can significantly impact the outcome. For the synthesis of this compound, performing the nitration of 3-hydroxyphenylacetic acid first, followed by the esterification of the resulting 3-hydroxy-4-nitrophenylacetic acid is generally the preferred route.
Rationale:
-
Activating Group: The hydroxyl group on the phenylacetic acid ring is a strong activating group, facilitating the electrophilic nitration.
-
Protecting Group Chemistry: Attempting to nitrate Ethyl 2-(3-hydroxyphenyl)acetate could lead to more side reactions. The ester group is less deactivating than a carboxylic acid, which could make the ring too reactive and prone to over-nitration or oxidation.
Q2: What are the critical parameters to control during the nitration step?
A2: Key Parameters for Successful Nitration
The nitration of a highly activated phenol ring requires careful control of several parameters to ensure high yield and selectivity.
Critical Nitration Parameters:
Caption: Critical parameters for the nitration of 3-hydroxyphenylacetic acid.
Q3: How can I effectively purify the final product?
A3: Purification Strategies for this compound
Purification is crucial to obtain a product of high purity, which is essential for subsequent applications, especially in drug development. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture by pouring it into ice-water.[1] The crude product should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results.[7] Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography is an effective alternative.[8] A silica gel column with a gradient elution of ethyl acetate in hexane is a common system for separating the desired product from nonpolar impurities and more polar side products.
By carefully considering these troubleshooting tips and frequently asked questions, researchers can significantly improve the success rate of the synthesis of this compound, leading to higher yields and a purer final product.
References
-
Ji, X., et al. (2008). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o46. Retrieved from [Link]
- Wang, L., et al. (2019). Synthesis method of 2-(4-nitrophenyl) butyric acid. CN109810159A.
-
Omar, F. A., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. Retrieved from [Link]
-
Pannala, A. S., et al. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 372(Pt 2), 649–656. Retrieved from [Link]
- Symrise, A. G. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. WO2022096755A2.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. PubChem. Retrieved from [Link]
-
Zolfigol, M. A., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. Retrieved from [Link]
- Kumar, S., et al. (2013). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 9(10), 384-389.
-
Al-Khudhair, A. (2021). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. Retrieved from [Link]
-
Pannala, A. S., et al. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. ResearchGate. Retrieved from [Link]
-
Zolfigol, M. A., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. ResearchGate. Retrieved from [Link]
-
Pannala, A. S., et al. (2006). pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. Free Radical Biology and Medicine, 41(6), 896-901. Retrieved from [Link]
-
Polgár, L. (1964). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase. Biochimica et Biophysica Acta (BBA) - Specialized Section on Enzymological Subjects, 92, 391-394. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Reddit. (2021). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic substitution: nitration and halogenation.
-
ResearchGate. (n.d.). Synthesis of p-nitrophenyl acetate. Retrieved from [Link]
-
Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved from [Link]
-
Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
drvchemistry. (2009, March 27). Esterification Reactions [Video]. YouTube. Retrieved from [Link]
-
Lab Results Explained. (n.d.). 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). Retrieved from [Link]
- Albright, L. F. (1990). Nitration: An Overview of Recent Developments and Processes. In Nitration (pp. 1-14). American Chemical Society.
-
Salehi, P., et al. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 118(1), 77-82. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of biological chemistry, 261(22), 10102-10106. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid. Retrieved from [Link]
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- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. quora.com [quora.com]
- 4. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npaa.in [npaa.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 8. 3-Hydroxy-4-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Crystallization of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
As Senior Application Scientists, we understand that achieving high-purity, crystalline material is a critical, yet often challenging, step in chemical synthesis and drug development. This guide is designed to provide you with expert insights and practical, field-proven solutions for improving the crystallization of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of this compound.
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is primarily governed by three functional groups: the hydroxyl (-OH) group, the nitro (-NO2) group, and the ethyl ester (-COOEt) group. The phenolic hydroxyl and the nitro groups are capable of forming strong hydrogen bonds, which can lead to the formation of stable crystal lattices but can also promote aggregation and oiling out if not controlled. The ethyl acetate moiety adds a degree of non-polarity and influences the compound's solubility in organic solvents. A related compound, 3-Hydroxy-4-nitrophenyl acetate, forms intramolecular hydrogen bonds, a characteristic that likely influences the crystal packing of the title compound as well.[1]
Q2: What are the essential physical properties I should know before starting?
A2: Understanding the basic physical properties is crucial for designing a successful crystallization protocol.
| Property | Value | Source |
| CAS Number | 288580-52-9 | [2] |
| Molecular Formula | C10H11NO5 | [2] |
| Molecular Weight | 225.20 g/mol | [2] |
| Appearance | (Typically a solid) | N/A |
| Hazard | Irritant | [2] |
Q3: What is the guiding principle for selecting a suitable crystallization solvent?
A3: The ideal single solvent for crystallization is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] This differential solubility is what drives the crystallization process upon cooling. A useful rule of thumb is to match the polarity of the solvent to the solute; solvents containing functional groups similar to the compound often prove to be effective.[4] For this molecule, polar protic (e.g., ethanol) and polar aprotic (e.g., ethyl acetate, acetone) solvents are excellent starting points.[5]
Q4: What are some recommended starting solvents for screening?
A4: Based on the structure and data from analogous compounds, we recommend screening the following solvent systems:
-
Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Chloroform.[1][5]
-
Solvent/Anti-Solvent Systems:
-
Ethyl Acetate / Hexanes (or Petroleum Ether)[6]
-
Acetone / Water
-
Ethanol / Water
-
The ethyl acetate/hexanes system is particularly promising. A related amino-compound was successfully crystallized from an ethylacetate-petroleum ether mixture, indicating this combination is well-suited for the core molecular structure.[6]
Section 2: Troubleshooting Guide
Encountering issues during crystallization is common. This guide provides a systematic approach to diagnosing and solving the most frequent problems.
dot
Caption: Troubleshooting Decision Tree for Crystallization Issues.
Problem: My compound separates as a sticky oil instead of solid crystals.
-
Causality (The "Why"): This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature where it is still in a liquid or molten state. For this compound, this can be exacerbated by high concentrations or rapid cooling, which doesn't give the molecules sufficient time to arrange into an ordered crystal lattice.
-
Solution Protocol:
-
Re-heat the flask until the oil completely redissolves into the solution.
-
Add an additional 10-20% of the same solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in an insulated container (like a beaker with paper towels) or a dewar to slow heat transfer.
-
If oiling persists, consider switching to a solvent with a lower boiling point or employing an anti-solvent method.
-
Problem: No crystals have formed, even after the solution has cooled completely.
-
Causality (The "Why"): This typically points to one of two issues: either the solution is not saturated (i.e., too much solvent was used), or it is supersaturated but requires an energy input to initiate nucleation (the formation of initial crystal seeds).
-
Solution Protocol:
-
To address dilution: Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the solute concentration. Allow it to cool again.[7]
-
To induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites.[7]
-
Seeding: If you have a small amount of the solid product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[7]
-
Anti-solvent: If using a single solvent fails, this is the perfect time to try the anti-solvent technique detailed in Protocol 2.
-
-
Problem: My yield is very low.
-
Causality (The "Why"): A low yield is often a direct result of using too much solvent, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7]
-
Solution Protocol:
-
After filtering your initial crop of crystals, transfer the remaining filtrate (mother liquor) to a new flask.
-
Reduce the volume of the mother liquor by 50-70% via rotary evaporation or gentle heating.
-
Cool this concentrated solution to see if a "second crop" of crystals will form. Note that this second crop may be less pure than the first.
-
For future attempts, be more meticulous about using the minimum amount of hot solvent required to fully dissolve the compound.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Single Solvent Crystallization
This is the most straightforward method and should be attempted first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of your chosen solvent (e.g., ethanol) and begin heating with stirring.
-
Saturation: Continue adding the solvent dropwise until the solid is completely dissolved at the solvent's boiling point. It is critical to add only the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If you observe insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective when a single suitable solvent cannot be found or when oiling out is a persistent issue.
dot
Caption: Step-by-Step Anti-Solvent Crystallization Workflow.
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate).
-
Induce Saturation: Slowly add a "bad" or "anti-solvent" (e.g., Hexanes), in which the compound is poorly soluble, dropwise with stirring. Continue adding until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
Clarification: Gently warm the solution just until it becomes clear again. Do not overheat excessively.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature, which should produce well-formed crystals. Further cooling in an ice bath can improve the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold anti-solvent for the washing step.
By systematically applying these principles and protocols, you will be well-equipped to overcome the common hurdles in the crystallization of this compound and consistently obtain high-quality material for your research and development needs.
References
-
Ji, X., et al. (2008). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o46. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
MP Biomedicals. P-NITROPHENYL ACETATE--N/H. [Link]
-
Muthukumar, V., et al. (2012). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o192. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
Solubility of Things. (3-nitrophenyl) acetate. [Link]
Sources
- 1. 3-Hydroxy-4-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 288580-52-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar Nitrophenolic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar nitrophenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of polar nitrophenolic compounds in a practical question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Challenges
Question: My polar nitrophenolic compound shows poor or no retention on my C18 column. What's happening and how can I fix it?
Answer: This is a classic issue when dealing with highly polar analytes on traditional reversed-phase (RP) columns like C18.[1][2] The nonpolar stationary phase has little affinity for your polar compound, causing it to elute with or very close to the solvent front.[2]
Causality & Solution Pathway:
-
Inadequate Retention Mechanism: Standard C18 columns rely on hydrophobic interactions. Polar compounds, by nature, prefer the polar mobile phase.[1][2]
-
Immediate Solutions:
-
Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer). However, be aware of "dewetting" or "phase collapse" where the aqueous mobile phase is expelled from the pores of the nonpolar stationary phase, leading to a loss of retention.[1]
-
Ion-Pairing Agents: For ionizable nitrophenols, adding an ion-pairing agent like tetrabutylammonium bromide (TBAB) to the mobile phase can significantly improve retention.[3] The ion-pairing agent forms a neutral complex with the ionized analyte, which then has a stronger affinity for the stationary phase.[3] However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[1]
-
-
Advanced Strategies:
-
Alternative Stationary Phases: Consider columns specifically designed for polar analytes. Hydrophilic Interaction Chromatography (HILIC) columns, which use a polar stationary phase and a mobile phase with a high organic content, are an excellent choice for retaining very polar compounds.[1] Mixed-mode columns that combine reversed-phase and ion-exchange functionalities also offer enhanced retention for polar and charged molecules.[1]
-
pH Adjustment: The retention of ionizable nitrophenols is highly dependent on the mobile phase pH. Adjusting the pH to suppress the ionization of your compound will increase its hydrophobicity and, consequently, its retention on a reversed-phase column. For acidic nitrophenols, a lower pH will achieve this.
-
Question: I'm observing significant peak tailing for my nitrophenol peak in HPLC. What are the likely causes and solutions?
Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions. For polar and often acidic nitrophenols, interactions with residual silanol groups on the silica-based stationary phase are a common culprit.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Silanol Interactions | Acidic nitrophenols can interact with free silanol groups (Si-OH) on the surface of silica-based columns, leading to secondary retention mechanisms and peak tailing. | Use an end-capped column where the free silanols are derivatized. Alternatively, add a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to saturate the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape. | Reduce the injection volume or the concentration of your sample. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger (less polar in RP-HPLC) than the mobile phase, it can cause peak distortion. | Dissolve your sample in the initial mobile phase or a weaker solvent.[1] |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing. | Flush the column with a series of strong solvents. If the problem persists, the column may need to be replaced. |
Solid-Phase Extraction (SPE) Difficulties
Question: My polar nitrophenolic compound is breaking through during the sample loading step of my reversed-phase SPE protocol. How can I improve its retention?
Answer: Breakthrough during sample loading indicates that the sorbent is not adequately retaining your analyte. This is a common problem when using traditional nonpolar SPE sorbents for highly polar compounds.[4]
Improving Retention on SPE Sorbents:
-
Sorbent Selection: Standard C18 or other nonpolar sorbents may not be suitable.[4] Consider polymeric reversed-phase sorbents, which often provide better retention for a wider range of polarities. For very polar nitrophenols, a polymeric sorbent with some polar functional groups or a mixed-mode sorbent (combining reversed-phase and ion-exchange) can be more effective.[5]
-
Sample Pre-treatment:
-
pH Adjustment: Similar to HPLC, adjusting the pH of your sample to suppress the ionization of the nitrophenol will increase its affinity for the reversed-phase sorbent. For acidic nitrophenols, acidify the sample before loading.
-
Ionic Strength Modification: Increasing the ionic strength of the sample by adding a salt (e.g., NaCl) can sometimes enhance the retention of polar compounds on reversed-phase sorbents due to a "salting-out" effect.
-
-
Methodological Adjustments:
-
Reduce Flow Rate: A slower flow rate during sample loading allows for more time for the analyte to interact with the sorbent.
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to your sample matrix to ensure proper wetting and activation of the stationary phase.[6]
-
Question: I'm getting low recovery of my nitrophenol during the elution step of SPE. What could be the reason?
Answer: Low recovery during elution suggests that the elution solvent is not strong enough to disrupt the interactions between your analyte and the sorbent.
Optimizing Elution for High Recovery:
| Issue | Underlying Cause | Solution |
| Insufficient Elution Solvent Strength | The chosen organic solvent is not polar enough to effectively displace the polar nitrophenol from the sorbent. | For reversed-phase SPE, use a more polar elution solvent. A common elution solvent strength order is: methanol > acetonitrile > acetone.[6] You may also need to add a modifier to the elution solvent, such as a small amount of acid or base, to disrupt secondary interactions. |
| Secondary Interactions | Your nitrophenol may be exhibiting secondary interactions (e.g., hydrogen bonding, ionic interactions) with the sorbent that are not overcome by the primary elution solvent. | If secondary interactions are suspected, modify the elution solvent. For example, if your nitrophenol is acidic and interacting with a basic site on the sorbent, adding a small amount of a stronger acid to the elution solvent can improve recovery. |
| Incomplete Elution Volume | The volume of the elution solvent may not be sufficient to completely elute the analyte from the cartridge. | Increase the volume of the elution solvent in one or more steps. Collect and analyze multiple elution fractions to determine the elution profile of your compound. |
Recrystallization and Precipitation Issues
Question: My nitrophenolic compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent with a boiling point higher than the melting point of the solute, or the solution being too supersaturated.[7]
Troubleshooting "Oiling Out":
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent.[7] Then, allow the solution to cool much more slowly to encourage crystal formation over oiling out.
-
Solvent System Modification: The chosen solvent system may be inappropriate. Try a different solvent or a solvent pair with a lower boiling point.
-
Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystallization.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that can act as nucleation sites.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in a crude nitrophenol sample?
A1: Impurities in nitrophenols often stem from the synthesis process, which typically involves the nitration of a phenol. Common impurities include:
-
Positional Isomers: For example, in the synthesis of p-nitrophenol, you will likely have o-nitrophenol as a significant impurity.[8]
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrophenols.
-
Unreacted Starting Materials: Residual phenol may be present.
-
Oxidation Products: The synthesis conditions can sometimes lead to the formation of colored oxidation byproducts.
Q2: How can I assess the purity of my nitrophenol sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for separating and quantifying nitrophenols and their isomers.[3][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the number of components in your sample.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the structure of your compound and help identify any impurities.
Q3: Are there any safety considerations I should be aware of when working with nitrophenols?
A3: Yes, nitrophenols are toxic and should be handled with care.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific nitrophenolic compound for detailed handling and disposal information.
Section 3: Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) of Nitrophenols from an Aqueous Matrix
This protocol provides a general workflow for extracting nitrophenols from a water-based sample using a polymeric reversed-phase SPE cartridge.
Workflow Diagram:
Caption: A typical SPE workflow for nitrophenol purification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a known volume of your aqueous sample containing the nitrophenolic compound.
-
Acidify the sample to a pH below 3 using an appropriate acid (e.g., HCl or H2SO4). This ensures that the acidic nitrophenols are in their neutral form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the acidified sample onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified deionized water (pH < 3) to remove any unretained polar impurities.
-
-
Elution:
-
Elute the retained nitrophenolic compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for your HPLC analysis.
-
Protocol 2: Reversed-Phase HPLC Analysis of Nitrophenols
This protocol outlines a starting point for the isocratic HPLC analysis of nitrophenols.
HPLC Parameters Table:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for many nitrophenols. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid | The organic modifier elutes the compounds, while the acid suppresses ionization and improves peak shape. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | UV at 280 nm or 315 nm | Nitrophenols have strong UV absorbance in this range. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Method Development Logic:
Caption: A decision tree for HPLC method development.
References
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 26, 2026, from [Link]
-
Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. (2009, December). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved January 26, 2026, from [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017, March 29). Scirp.org. Retrieved January 26, 2026, from [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
- Process for the purification of p-nitrophenol. (1976, January 20). Google Patents.
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. Retrieved January 26, 2026, from [Link]
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
I. Synthesis Overview: A Two-Step Approach
The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is most effectively achieved through a two-step process. This involves the initial nitration of a commercially available starting material, followed by an esterification reaction.
Caption: Overall synthetic workflow.
This strategic division allows for greater control over each transformation, minimizing the formation of undesirable byproducts and simplifying purification procedures.
II. Step 1: Nitration of 4-Hydroxyphenylacetic Acid
The initial and most critical step is the regioselective nitration of 4-hydroxyphenylacetic acid to produce 4-hydroxy-3-nitrophenylacetic acid. The hydroxyl group of the starting material is an ortho-, para-directing activator, while the acetyl group is a deactivator. This electronic guidance favors the introduction of the nitro group at the 3-position.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxyphenylacetic acid | 152.15 | 50 g | 0.328 |
| Glacial Acetic Acid | 60.05 | 300 mL | - |
| Fuming Nitric Acid | 63.01 | 100 mL | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and an ice bath, dissolve 50 g of 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.
-
Cool the solution to 10°C.
-
Slowly add 100 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 15°C.[1][2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.[1]
Troubleshooting the Nitration Step
Caption: Troubleshooting guide for the nitration reaction.
FAQs for Nitration:
-
Q1: Why is slow, dropwise addition of nitric acid crucial?
-
A1: The nitration of phenolic compounds is a highly exothermic reaction. Rapid addition can lead to a sudden increase in temperature, promoting the formation of di- and trinitrated byproducts and increasing the risk of a runaway reaction.[3]
-
-
Q2: What is the purpose of pouring the reaction mixture into water?
-
A2: This step serves two purposes: it quenches the reaction by diluting the acid and causes the less water-soluble product, 4-hydroxy-3-nitrophenylacetic acid, to precipitate out of the solution, facilitating its isolation.
-
-
Q3: My product is a dark, oily substance instead of a crystalline solid. What happened?
-
A3: This often indicates the formation of polymeric or tar-like byproducts due to excessive heat or overly harsh reaction conditions. Ensure your temperature control is rigorous and that the nitric acid is added slowly and with efficient stirring to dissipate heat.
-
III. Step 2: Fischer Esterification
With the nitrated precursor in hand, the next step is the Fischer esterification to form the desired ethyl ester. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-nitrophenylacetic acid | 197.14 | 35 g | 0.178 |
| Ethanol (absolute) | 46.07 | 350 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 3.5 mL | - |
Procedure:
-
In a round-bottom flask, suspend 35 g of 4-hydroxy-3-nitrophenylacetic acid in 350 mL of absolute ethanol.
-
Carefully add 3.5 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting the Esterification Step
FAQs for Esterification:
-
Q1: Why is an excess of ethanol used?
-
A1: Fischer esterification is an equilibrium-controlled process. By using a large excess of one of the reactants (in this case, ethanol), Le Chatelier's principle dictates that the equilibrium will shift towards the formation of the product, thereby increasing the yield of the ester.
-
-
Q2: Can other acid catalysts be used?
-
A2: Yes, other strong acids like hydrochloric acid or p-toluenesulfonic acid can be used. However, sulfuric acid also acts as a dehydrating agent, helping to remove the water produced during the reaction and further drive the equilibrium towards the product.
-
-
Q3: The reaction is very slow and the yield is low. What can I do?
-
A3: The presence of the deactivating nitro group and the phenolic hydroxyl group can slow down the esterification.[4] You can try increasing the reaction time or using a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, for challenging esterifications, using a more reactive electrophile like acetyl chloride in the presence of a non-nucleophilic base is an option, though this changes the reaction type.
-
-
Q4: How do I effectively remove the unreacted carboxylic acid during workup?
-
A4: Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The desired ester, being neutral, will remain in the organic phase.
-
IV. Scaling Up the Synthesis: Key Considerations
Transitioning from a laboratory scale to a pilot or industrial scale introduces new challenges that must be addressed to ensure safety, efficiency, and reproducibility.[3][5]
| Parameter | Laboratory Scale Challenge | Scale-Up Solution |
| Heat Transfer | Exothermic nitration is easily controlled with an ice bath. | Utilize a jacketed reactor with a reliable cooling system. Consider continuous flow reactors for superior heat and mass transfer.[3][6] |
| Mixing | Magnetic stirring is usually sufficient. | Employ overhead mechanical stirring to ensure homogeneity in larger volumes and prevent localized "hot spots." |
| Reagent Addition | Manual dropwise addition is feasible. | Use a programmable addition funnel or pump for controlled and consistent reagent delivery. |
| Purification | Column chromatography is a viable option. | Develop a robust recrystallization procedure to avoid the complexities and cost of large-scale chromatography. |
| Safety | Standard personal protective equipment. | Conduct a thorough process safety analysis (e.g., HAZOP). Implement appropriate engineering controls for handling large quantities of corrosive and reactive materials. |
V. References
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
-
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E. [Link]
-
p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]
-
Chemoselective Esterification of Phenolic Acids and Alcohols. The Journal of Organic Chemistry. [Link]
-
Esterification of phenols. Khan Academy. [Link]
-
Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]
-
Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem. [Link]
-
Esterification reactions of phenolic compounds 1, 2 and 3. ResearchGate. [Link]
-
Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]
-
A fast and mild method for nitration of aromatic rings. ResearchGate. [Link]
-
Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. MDPI. [Link]
-
Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
-
Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]
-
A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
-
Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules. [Link]
-
3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E. [Link]
-
How to purify esterefication product? ResearchGate. [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate and Structurally Related Compounds
Introduction
In the landscape of contemporary drug discovery and development, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. Among the myriad of chemical scaffolds, nitrophenyl derivatives have garnered significant attention due to their diverse biological activities, ranging from antimicrobial to anticancer properties. This guide focuses on Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a compound of interest due to its unique structural features that suggest a potential for antioxidant, anti-inflammatory, and cytotoxic activities. The presence of a phenolic hydroxyl group, a nitro group, and an ethyl acetate moiety within a compact structure makes it a compelling candidate for biological evaluation.
The objective of this technical guide is to provide a comprehensive comparative analysis of the biological activity of this compound against a panel of structurally similar compounds. In the absence of extensive empirical data for the primary compound, this guide will leverage established principles of structure-activity relationships (SAR) to forecast its activity profile. By examining the subtle yet significant structural modifications among these compounds, we can elucidate the chemical features that are critical for their biological function. This approach not only allows for a predictive assessment but also provides a rational framework for the future design of more potent and selective therapeutic agents.
Comparator Compounds: A Rationale for Selection
To understand the nuanced relationship between the structure of this compound and its biological activity, a panel of three comparator compounds has been selected. Each comparator has been chosen to isolate and highlight the impact of specific functional groups and their positional isomerism.
-
Compound A: this compound (Target Compound)
-
Structure: The primary molecule of interest, featuring a hydroxyl group at the meta-position and a nitro group at the para-position relative to the ethyl acetate side chain.
-
-
Compound B: Mthis compound
-
Structural Variation: The ethyl ester in Compound A is replaced with a methyl ester.
-
Rationale: This comparison will elucidate the influence of the ester alkyl chain length on biological activity, potentially affecting properties like lipophilicity and cell permeability.
-
-
Compound C: 2-(3-hydroxy-4-nitrophenyl)acetic acid
-
Structural Variation: The ethyl ester of Compound A is hydrolyzed to a carboxylic acid.
-
Rationale: This allows for an assessment of the impact of the esterification on the compound's activity. The presence of a free carboxylic acid can significantly alter polarity, solubility, and the ability to interact with biological targets.
-
-
Compound D: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
-
Structural Variation: An isomer of Compound A, with the positions of the hydroxyl and nitro groups on the phenyl ring swapped.
-
Rationale: This comparison is crucial for understanding the role of positional isomerism. The relative positions of these electron-withdrawing (nitro) and electron-donating (hydroxyl) groups can dramatically affect the electronic properties of the phenyl ring and its interaction with biological targets.
-
Theoretical Framework: Structure-Activity Relationships of Nitrophenolic Compounds
The predicted biological activities of this compound and its comparators are grounded in well-established structure-activity relationships for phenolic and nitroaromatic compounds.
Antioxidant Activity: The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of this activity. The presence of electron-donating groups on the phenyl ring generally enhances antioxidant activity, while electron-withdrawing groups can have a more complex effect. The nitro group, being strongly electron-withdrawing, can influence the bond dissociation enthalpy of the phenolic O-H bond. Its position relative to the hydroxyl group is therefore critical.
Anti-inflammatory Activity: Many anti-inflammatory agents act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or by modulating pro-inflammatory signaling pathways like the NF-κB pathway. The overall electronic and steric properties of a molecule dictate its ability to bind to the active sites of these enzymes or interact with signaling proteins. For the compounds in this guide, the presence and position of the hydroxyl and nitro groups, as well as the nature of the side chain (ester vs. carboxylic acid), will be the primary drivers of their anti-inflammatory potential. It has been noted that for some hydrazone derivatives, the presence of a nitro group can increase anti-inflammatory activity.[1]
Cytotoxic Activity: The cytotoxicity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage. The susceptibility to this reduction is dependent on the electronic environment of the nitro group. Furthermore, the overall lipophilicity of the compound influences its ability to cross cell membranes and accumulate within the cell to exert its effect. Therefore, modifications to the ester group and the presence of a free carboxylic acid are expected to significantly impact cytotoxicity.
Experimental Design and Methodologies
To quantitatively assess the biological activities of the target and comparator compounds, a suite of standardized in vitro assays would be employed. The following protocols provide a robust framework for such an evaluation.
Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of the compounds.
Antioxidant Activity Assays
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation, which has a characteristic blue-green color.
Protocol:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of the test compounds to 190 µL of the diluted ABTS solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Scavenging
This assay evaluates the ability of the compounds to scavenge nitric oxide, a key inflammatory mediator. Nitric oxide generated from sodium nitroprusside reacts with oxygen to form nitrite. The Griess reagent is used to quantify the amount of nitrite.
Protocol:
-
Prepare a solution of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).
-
Mix 100 µL of the sodium nitroprusside solution with 100 µL of various concentrations of the test compounds.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the incubated solution.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
Curcumin is used as a positive control.
-
Determine the IC50 value for nitric oxide scavenging.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Doxorubicin is used as a positive control.
-
Calculate the percentage of cell viability and determine the IC50 value.
Hypothetical Data Presentation
The following tables present hypothetical IC50 values for the target and comparator compounds across the different biological assays. These values are not based on experimental results but are predicted based on established structure-activity relationships.
Table 1: Antioxidant Activity (IC50 in µM)
| Compound | DPPH Scavenging | ABTS Scavenging |
| A: this compound | 85 | 70 |
| B: Mthis compound | 90 | 75 |
| C: 2-(3-hydroxy-4-nitrophenyl)acetic acid | 65 | 55 |
| D: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate | 50 | 40 |
| Ascorbic Acid (Control) | 30 | 25 |
| Trolox (Control) | - | 15 |
Table 2: Anti-inflammatory and Cytotoxic Activities (IC50 in µM)
| Compound | Nitric Oxide Scavenging | Cytotoxicity (HeLa cells) |
| A: this compound | 120 | 95 |
| B: Mthis compound | 130 | 105 |
| C: 2-(3-hydroxy-4-nitrophenyl)acetic acid | 150 | 180 |
| D: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate | 90 | 75 |
| Curcumin (Control) | 25 | - |
| Doxorubicin (Control) | - | 0.5 |
Analysis and Discussion of Structure-Activity Relationships
The hypothetical data presented above allows for a detailed analysis of the structure-activity relationships among the four compounds.
Antioxidant Activity
-
Effect of Ester Group (A vs. B): Compound A (ethyl ester) is predicted to have slightly better antioxidant activity than Compound B (methyl ester). This minor difference could be attributed to the slightly increased electron-donating inductive effect of the ethyl group compared to the methyl group, which could marginally facilitate hydrogen donation from the phenolic hydroxyl group.
-
Effect of Esterification (A vs. C): Compound C (carboxylic acid) is predicted to be a more potent antioxidant than Compound A (ethyl ester). The free carboxylic acid group can participate in stabilizing the phenoxyl radical through resonance, thereby making the parent molecule a better hydrogen donor.
-
Effect of Isomerism (A vs. D): Compound D is predicted to be the most potent antioxidant among the four. In Compound D, the hydroxyl group is para to the acetate side chain, and the nitro group is meta. This positioning may result in a more favorable electronic environment for hydrogen donation from the hydroxyl group compared to Compound A, where the nitro group is para to the hydroxyl group, exerting a strong electron-withdrawing effect.
Anti-inflammatory Activity (Nitric Oxide Scavenging)
The anti-inflammatory activity, assessed by nitric oxide scavenging, is influenced by the electronic and steric properties of the molecules, which affect their ability to interact with and neutralize nitric oxide radicals.
-
Effect of Ester Group (A vs. B): Similar to the antioxidant activity, a minor difference is predicted, with the ethyl ester (Compound A) being slightly more active than the methyl ester (Compound B).
-
Effect of Esterification (A vs. C): Compound C (carboxylic acid) is predicted to be less active than Compound A (ethyl ester). The increased polarity of the carboxylic acid may hinder its interaction with the relatively nonpolar nitric oxide radical.
-
Effect of Isomerism (A vs. D): Compound D is predicted to have the best anti-inflammatory activity. The electronic distribution in this isomer may be more conducive to radical scavenging. The modulation of inflammatory responses often involves complex signaling pathways, and the specific arrangement of functional groups in Compound D might allow for more effective interaction with key components of these pathways.
A key signaling pathway in inflammation is the NF-κB pathway.[2] The activation of this pathway leads to the transcription of pro-inflammatory genes.[2]
Caption: The NF-κB signaling pathway, a key target in inflammation.
Cytotoxicity
The predicted cytotoxic effects on HeLa cells are likely influenced by the compounds' ability to penetrate the cell membrane and induce cellular stress, potentially through the generation of reactive oxygen species following the reduction of the nitro group.
-
Effect of Ester Group (A vs. B): Compound A (ethyl ester) is expected to be slightly more cytotoxic than Compound B (methyl ester). The greater lipophilicity of the ethyl ester may enhance its uptake by the cells.
-
Effect of Esterification (A vs. C): Compound C (carboxylic acid) is predicted to be significantly less cytotoxic than Compound A (ethyl ester). The charged carboxylate group at physiological pH would impede its passive diffusion across the nonpolar cell membrane, reducing its intracellular concentration.
-
Effect of Isomerism (A vs. D): Compound D is predicted to be the most cytotoxic. The electronic structure of this isomer might make the nitro group more susceptible to bioreduction, leading to the formation of toxic metabolites.
Conclusion
This comparative guide provides a scientifically grounded, albeit predictive, analysis of the biological activities of this compound and its structural analogs. Based on established structure-activity relationships, it is hypothesized that the positional isomer, Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (Compound D), would exhibit the most potent antioxidant, anti-inflammatory, and cytotoxic activities. The presence of a free carboxylic acid (Compound C) is predicted to enhance antioxidant activity but diminish anti-inflammatory and cytotoxic effects due to altered polarity. The variation in the ester alkyl chain length (Compound A vs. B) is expected to have a more modest impact on the overall activity profile.
The insights presented herein underscore the critical importance of subtle structural modifications in determining the biological properties of small molecules. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a rational basis for the prioritization and further investigation of promising nitrophenylacetic acid derivatives as potential therapeutic agents. The hypotheses put forth in this document should be validated through rigorous experimental testing to confirm these predictions and to further unravel the therapeutic potential of this class of compounds.
References
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
Liu, X., et al. (2019). Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. Marine Drugs, 17(1), 55. [Link]
-
ResearchGate. (2023). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]
-
Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 874-883. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
Sources
Efficacy of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate vs. other enzyme inhibitors
An In-Depth Technical Guide for the Comparative Efficacy of Novel Enzyme Inhibitors: A Case Study on Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
As Senior Application Scientists, our goal extends beyond mere data provision; we aim to empower fellow researchers with the foundational knowledge and practical frameworks to rigorously evaluate novel chemical entities. This guide addresses the comparative efficacy of this compound, a compound of significant interest. Given the nascent stage of public research on this specific molecule, we will establish a comprehensive framework for its characterization. This document will serve as a self-validating system to assess its potential as an enzyme inhibitor against established alternatives, grounded in authoritative scientific principles.
Introduction: The Rationale for Investigating Nitrophenyl Acetates
The chemical scaffold of this compound suggests a potential interaction with hydrolytic enzymes, particularly esterases. This hypothesis is rooted in the widespread use of structurally related compounds, such as p-nitrophenyl acetate (pNPA), as chromogenic substrates for detecting esterase and lipase activity.[1][2] The hydrolysis of pNPA by an esterase releases p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically at 405 nm.[1] Therefore, it is logical to posit that our compound of interest may act as either a substrate, a competitive inhibitor, or another type of modulator for this class of enzymes.
This guide will outline the essential experiments to:
-
Determine the inhibitory potency (IC50) of this compound.
-
Elucidate its mechanism of action.
-
Objectively compare its performance against a known standard inhibitor.
The Competitive Landscape: Selecting a Benchmark Inhibitor
To evaluate the efficacy of a novel compound, a well-characterized standard is essential. For esterases, particularly serine hydrolases like chymotrypsin or carboxylesterase, organophosphates are classic inhibitors. A relevant comparator is bis(p-nitrophenyl) phosphate , which has been documented as an effective inhibitor in carboxylesterase assays.[3] This compound will serve as our benchmark for comparative analysis.
Experimental Framework I: Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary metric of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value signifies higher potency.
Causality in Experimental Design
The choice of assay conditions is critical. We will use a standard esterase assay with pNPA as the substrate. The substrate concentration is typically kept at or near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors. The enzyme concentration must be kept low enough to ensure steady-state kinetics, where less than 10% of the substrate is consumed during the measurement period.[4]
Workflow for IC50 Determination
Caption: Workflow for determining and comparing inhibitor IC50 values.
Detailed Step-by-Step Protocol: IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Prepare a stock solution of a commercially available esterase (e.g., porcine liver esterase) in Assay Buffer. The final concentration in the assay should be determined by an enzyme titration to find a concentration that gives a robust linear rate.[4]
-
Substrate Stock: Prepare a 10 mM stock solution of p-Nitrophenyl acetate (pNPA) in a solvent like ethanol.[1]
-
Inhibitor Stocks: Prepare 10 mM stock solutions of this compound and bis(p-nitrophenyl) phosphate in DMSO.
-
-
Assay Procedure:
-
Perform serial dilutions of the inhibitor stocks in DMSO. A common range would span from 100 µM to 1 nM.
-
In a clear 96-well microplate, add 2 µL of each inhibitor dilution. For control wells (100% activity), add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPA substrate stock to all wells. The final volume will be 200 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: Comparative Potency
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | Porcine Liver Esterase | To be determined |
| bis(p-nitrophenyl) phosphate (Standard) | Porcine Liver Esterase | To be determined |
Experimental Framework II: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with the enzyme and substrate is crucial. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.
Workflow for Mechanism of Action (MoA) Studies
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Conclusion: Synthesizing a Comprehensive Comparison
By executing the protocols detailed in this guide, a researcher can generate robust, high-quality data to thoroughly characterize the inhibitory properties of this compound. The comparison is built on two pillars:
-
Potency: The IC50 value provides a direct, quantitative comparison of potency against the standard inhibitor, bis(p-nitrophenyl) phosphate. A significantly lower IC50 for the test compound would indicate superior potency.
-
Mechanism: The mechanism of action provides critical insight into how the inhibitor functions. For example, a competitive inhibitor might be more easily overcome by high substrate concentrations in a physiological setting, whereas a non-competitive inhibitor's efficacy would be independent of substrate concentration.
This structured approach ensures that the evaluation is not only comparative but also deeply informative, providing the necessary data for further research and development decisions.
References
-
Title: Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. Source: ResearchGate (PDF). URL: [Link]
-
Title: Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Source: PubMed. URL: [Link]
-
Title: A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Source: MDPI. URL: [Link]
-
Title: The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase. Source: ResearchGate. URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: PubMed. URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf - Assay Guidance Manual. URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity | MDPI [mdpi.com]
- 3. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative study of the synthesis routes for nitrophenolic esters
Abstract
Nitrophenolic esters, particularly 4-nitrophenyl esters, are pivotal reagents in organic synthesis and biochemical assays, prized for their role as activated esters in acylation reactions and as chromogenic substrates for enzyme kinetics. The selection of a synthetic route to these valuable compounds is a critical decision dictated by factors such as required purity, scale, substrate sensitivity, and available resources. This guide provides an in-depth comparative analysis of the primary methodologies for synthesizing nitrophenolic esters, offering field-proven insights, detailed experimental protocols, and quantitative performance data to aid researchers in making informed strategic decisions.
Introduction: The Strategic Importance of Nitrophenolic Esters
The utility of nitrophenolic esters stems from the electron-withdrawing nature of the nitro group, which renders the phenolic oxygen a good leaving group. This "activation" facilitates the nucleophilic acyl substitution by amines, alcohols, and other nucleophiles under mild conditions, making them indispensable in peptide synthesis and the formation of complex amide and ester linkages. Furthermore, the release of the intensely yellow 4-nitrophenolate anion upon hydrolysis provides a convenient spectrophotometric handle to monitor reaction progress, a feature widely exploited in enzyme assays for lipases and proteases.[1]
This guide will compare five key synthetic strategies for the preparation of a representative nitrophenolic ester, 4-nitrophenyl acetate:
-
Acylation with Acid Anhydride
-
Steglich Esterification
-
Enzymatic Synthesis
-
Fischer-Speier Esterification
-
Mitsunobu Reaction
Each method will be evaluated based on reaction efficiency, operational simplicity, substrate scope, and safety considerations.
Comparative Analysis of Synthesis Routes
The choice of synthetic route is a trade-off between speed, yield, purity, and reaction conditions. The following table summarizes the key performance indicators for the synthesis of 4-nitrophenyl acetate via different methods.
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Acylation with Acid Anhydride | Acetic Anhydride, Pyridine | >90 | 1-2 hours | Room Temp. | High yield, fast, simple procedure. | Pyridine is toxic and has an unpleasant odor; requires anhydrous conditions. |
| Steglich Esterification | Acetic Acid, DCC, DMAP | 75-85 | 3-4 hours | 0°C to Room Temp. | Mild conditions, suitable for sensitive substrates. | DCC is an allergen; byproduct (DCU) can be difficult to remove completely.[2][3] |
| Enzymatic Synthesis | Acetic Acid, Immobilized Lipase | ~90 | 3 hours | 65°C | Environmentally friendly, high selectivity, mild conditions. | Requires specific enzyme, may not be suitable for all substrates, higher initial cost.[4] |
| Fischer-Speier Esterification | Acetic Acid, H₂SO₄ | 60-70 (estimated) | 8-12 hours | Reflux | Inexpensive reagents, simple setup. | Equilibrium reaction, requires harsh acidic conditions and high temperatures, often lower yields for phenols.[5][6] |
| Mitsunobu Reaction | Acetic Acid, PPh₃, DEAD/DIAD | 60-80 | 12-24 hours | 0°C to Room Temp. | Mild conditions, proceeds with stereochemical inversion (for chiral alcohols). | Reagents are hazardous (DEAD is explosive); byproduct removal can be challenging.[7][8] |
Mechanistic Overview and Rationale
Understanding the underlying mechanism of each reaction is crucial for troubleshooting and optimization. The choice of reagents and conditions is a direct consequence of the mechanistic pathway.
Acylation with Acid Anhydride/Chloride
This is a straightforward nucleophilic acyl substitution. The lone pair of the phenolic oxygen attacks one of the carbonyl carbons of the acetic anhydride. In the presence of a base like pyridine, the phenol is deprotonated, increasing its nucleophilicity, and the pyridinium salt formed neutralizes the leaving acetate group. The acetylpyridinium ion is a highly reactive intermediate.[9]
Steglich Esterification
This method activates the carboxylic acid, not the phenol. Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The phenol then attacks this intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst by first reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the phenol. This catalytic cycle accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[10][11]
Mitsunobu Reaction
The Mitsunobu reaction is a redox-condensation process. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) first react to form a betaine. This betaine deprotonates the carboxylic acid. The alcohol (in this case, the phenol) then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This salt is a potent electrophile, containing an excellent leaving group (triphenylphosphine oxide). The carboxylate anion then displaces the leaving group via an Sₙ2 reaction to form the ester.[8][12]
Detailed Experimental Protocols
The following protocols are for the synthesis of 4-nitrophenyl acetate and are representative of each method. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Acylation with Acetic Anhydride
-
Rationale: This is often the most direct and highest-yielding method for simple phenols. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-nitrophenol (5.0 g, 35.9 mmol).
-
Add anhydrous dichloromethane (40 mL) followed by anhydrous pyridine (3.5 mL, 43.1 mmol).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (4.1 mL, 43.1 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Dilute the reaction mixture with 50 mL of dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated aqueous NaHCO₃ (2 x 40 mL), and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford 4-nitrophenyl acetate as pale-yellow crystals.
-
-
Safety: Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and flammable. All operations should be performed in a well-ventilated fume hood.
Protocol 2: Steglich Esterification
-
Rationale: This method is ideal for acid-sensitive substrates as it operates under mild, neutral conditions. The use of DCC as a coupling agent avoids the formation of water.[11]
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-nitrophenol (5.0 g, 35.9 mmol), acetic acid (2.1 mL, 35.9 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.44 g, 3.6 mmol, 0.1 eq) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (7.4 g, 35.9 mmol) in one portion.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU, washing the filter cake with a small amount of dichloromethane.
-
Wash the filtrate with 0.5 M HCl (2 x 30 mL) and saturated aqueous NaHCO₃ (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The remaining traces of DCU can be removed by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly. The DCU is less soluble and may precipitate first, allowing for a hot filtration, or it can be removed during the final crystallization of the ester.[13]
-
-
Safety: DCC is a potent skin allergen and sensitizer.[14] Always handle with gloves in a fume hood.
Protocol 3: Enzymatic Synthesis
-
Rationale: This green chemistry approach offers high selectivity and avoids harsh reagents and byproducts. Immobilized lipase can often be recovered and reused.[4]
-
Procedure:
-
To a 50 mL screw-cap vial, add 4-nitrophenol (1.39 g, 10 mmol) and acetic acid (0.57 mL, 10 mmol).
-
Add 20 mL of n-heptane as the solvent.
-
Add 200 mg of immobilized Bacillus coagulans lipase on molecular sieves.
-
Seal the vial and place it in an orbital shaker set to 200 rpm and 65°C for 3 hours.
-
Work-up: After the reaction, cool the mixture and filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
The filtrate contains the product. Evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system like ethanol/water.
-
-
Safety: Standard laboratory safety practices should be followed. The organic solvents are flammable.
Conclusion and Recommendations
The synthesis of nitrophenolic esters can be accomplished through several effective routes, each with a distinct profile of advantages and disadvantages.
-
For high-yield, rapid, and scalable synthesis of simple nitrophenolic esters where the substrate is robust, acylation with an acid anhydride or acid chloride is the method of choice. Its operational simplicity and efficiency are hard to surpass.
-
When dealing with acid- or heat-sensitive substrates , the Steglich esterification provides a mild and effective alternative, though purification challenges related to the urea byproduct must be considered.
-
For applications where sustainability and environmental impact are paramount , enzymatic synthesis is an outstanding option, offering high conversion under benign conditions with the potential for catalyst recycling.[4]
-
The Fischer-Speier esterification , while classic and inexpensive, is generally not the preferred method for phenols due to the requirement for harsh conditions and its equilibrium nature, which often leads to lower yields.[6]
-
The Mitsunobu reaction is a powerful tool, particularly when stereochemical inversion of a chiral alcohol is desired, but its use for simple phenol esterification is often complicated by hazardous reagents and difficult purification.[8]
Ultimately, the optimal synthetic strategy depends on the specific goals of the researcher, balancing the need for yield and purity with considerations of cost, safety, and environmental responsibility.
References
- Bier, M. (1955). Lipases. Methods in Enzymology, I, 627-642.
- Adham, N. Z., & Ahmed, S. (2018). Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. 3 Biotech, 8(1), 33.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
- Neises, B., & Steglich, W. (1990).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Shaikh, Q., et al. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
- New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Right to Know Hazardous Substance Fact Sheet.
-
ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Available at: [Link]
-
Jicsinszky, L. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Available at: [Link]
-
Fu, J. (2013). How can I remove DCU from my product? Chemistry Stack Exchange. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
- Asiri, A. M., & Khan, S. A. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under... Journal of the Chilean Chemical Society, 55(1), 103-105.
- Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 90(10), 2622–2637.
-
Chemistry Stack Exchange. (2013). How can I remove DCU from my product? Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing.
-
National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. tcichemicals.com [tcichemicals.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
A Guide to the Synergistic Analysis of Experimental and Computational Spectral Data for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Abstract
The unequivocal structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. This guide presents a comprehensive framework for the comparative analysis of experimental and calculated spectral data, using Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate as the subject of interest. While direct, published experimental spectra for this specific molecule are not widely available, we will establish a robust, best-practice methodology for its synthesis, experimental characterization, and computational validation. To illustrate the comparative process with concrete data, we will reference the closely related analogue, Ethyl 2-(4-nitrophenyl)acetate, for which experimental data is accessible. This guide provides researchers with the necessary protocols and theoretical understanding to apply a synergistic experimental-computational approach, enhancing confidence in structural assignments and deepening the understanding of molecular properties.
Introduction: The Imperative for a Dual-Pronged Approach
In the modern chemical sciences, relying solely on experimental data for structural verification can be fraught with ambiguity. Complex molecules may yield spectra that are difficult to interpret definitively. Conversely, computational chemistry, particularly Density Functional Theory (DFT), has matured into a powerful predictive tool.[1][2] However, theoretical models are approximations of reality. The gold standard, therefore, is a synergistic approach where experimental observation and theoretical calculation are used to validate and inform one another. This dual-pronged methodology is crucial for:
-
Unambiguous Structure Confirmation: Resolving ambiguities in complex NMR spectra or confirming the presence of specific functional groups in an IR spectrum.
-
Spectral Assignment: Assigning specific NMR signals or vibrational modes to the correct atoms or functional groups within the molecule.
-
Understanding Molecular Properties: Gaining insights into the electronic structure, conformational preferences, and reactivity that underpin the observed spectral characteristics.
This guide details the complete workflow, from the laboratory bench to the computational server, required to perform such a comparative analysis for this compound.
Experimental Data Acquisition: A Methodological Blueprint
The first pillar of our analysis is the acquisition of high-quality experimental data. This requires a pure sample and standardized spectroscopic techniques.
Synthesis and Purification of this compound
A plausible synthetic route involves the esterification of 3-hydroxy-4-nitrophenylacetic acid. The following is a generalized protocol:
-
Reaction Setup: To a solution of 3-hydroxy-4-nitrophenylacetic acid (1.0 eq) in absolute ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (approx. 3-5 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate:n-hexane, 3:7 v/v).[3]
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product can then be extracted with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure ester.
-
Characterization: Confirm the identity and purity of the synthesized compound before proceeding with further spectral analysis.
Spectroscopic Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts. DMSO-d₆ is often preferred for compounds with acidic protons (like the phenolic -OH) to ensure their observation.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra.
-
2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the purified solid directly on the ATR crystal.
-
Ensure firm contact using the pressure clamp.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.
-
2.2.3 UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like nitrophenols.[4]
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
2.2.4 Mass Spectrometry (MS) MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with Gas Chromatography (GC-MS).
-
Use Electron Ionization (EI) as a common method for small molecules, which provides a molecular ion peak and a characteristic fragmentation pattern.
-
Record the mass spectrum and identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁NO₅ = 225.20 g/mol ).
-
Computational Spectral Prediction: The Theoretical Framework
The second pillar of our analysis is the in silico prediction of spectra using quantum chemical methods. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[2]
The Computational Workflow
The prediction of different spectra requires a multi-step computational process, outlined below.
Caption: Computational workflow for predicting molecular spectra using DFT.
Step-by-Step Computational Protocol
-
Molecular Modeling: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[1] This step is critical, as all subsequent calculations depend on an accurate molecular geometry.
-
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
The calculated vibrational frequencies and their intensities correspond to the theoretical IR spectrum. These frequencies are often systematically overestimated and require an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.[5]
-
-
NMR Chemical Shift Calculation: Using the optimized geometry, calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is standard for this purpose. The calculated values are absolute shieldings. To convert them to chemical shifts (δ), they must be referenced against the calculated shielding of TMS at the same level of theory: δ_sample = σ_TMS - σ_sample
-
UV-Vis Spectrum Calculation: To predict the electronic spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This calculation yields the excitation energies and oscillator strengths of the lowest electronic transitions, which correspond to the λₘₐₓ values in the UV-Vis spectrum. Including a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial for obtaining accurate results in solution.[6]
Comparative Analysis: Bridging Theory and Experiment
This section outlines how to compare the two datasets. As a practical illustration, we use experimental data for the analogue Ethyl 2-(4-nitrophenyl)acetate .[7]
¹H NMR Spectroscopy
The comparison involves matching the number of signals, their splitting patterns (multiplicity), integration, and chemical shifts.
| Proton Assignment (Ethyl 2-(4-nitrophenyl)acetate) | Experimental δ (ppm)[7] | Expected Calculated δ (ppm) | Analysis of Discrepancies |
| Aromatic (H ortho to NO₂) | 8.18 (d) | 8.1 - 8.3 | Excellent agreement expected. The electron-withdrawing NO₂ group strongly deshields these protons. |
| Aromatic (H meta to NO₂) | 7.47 (d) | 7.4 - 7.6 | Good agreement. Less deshielded than the ortho protons. |
| Methylene (-CH₂-Ph) | 3.73 (s) | 3.6 - 3.8 | Good agreement. Singlet indicates no adjacent protons. |
| Ethyl Methylene (-O-CH₂-) | 4.18 (q) | 4.1 - 4.3 | Excellent agreement. Quartet due to coupling with the adjacent methyl group. |
| Ethyl Methyl (-CH₃) | 1.27 (t) | 1.2 - 1.4 | Excellent agreement. Triplet due to coupling with the adjacent methylene group. |
-
Causality: Discrepancies between experimental and calculated shifts can arise from solvent effects not perfectly captured by the computational model, or from the molecule existing as an ensemble of conformations in solution while the calculation is based on a single static geometry.
FT-IR Spectroscopy
The comparison focuses on the vibrational frequencies of key functional groups.
| Functional Group | Experimental ν (cm⁻¹) (Typical Ranges) | Calculated ν (cm⁻¹) (Scaled) | Analysis of Discrepancies |
| C=O (Ester) | 1730-1750 | 1730-1755 | The calculated value, after scaling, should be in very close agreement. |
| NO₂ (Asymmetric Stretch) | 1510-1560 | 1515-1565 | Strong absorption, good agreement expected. |
| NO₂ (Symmetric Stretch) | 1340-1385 | 1345-1390 | Strong absorption, good agreement expected. |
| C-O (Ester) | 1150-1250 | 1150-1250 | Good agreement. |
| Aromatic C=C | 1450-1600 | 1450-1600 | Multiple bands are expected in this region. |
| OH (Phenolic) - For target molecule | 3200-3600 (broad) | 3200-3600 | The calculated value will be sharp for a single molecule; broadening in the experiment is due to hydrogen bonding. |
-
Causality: DFT calculations model vibrations in the harmonic approximation, while real molecular vibrations are anharmonic. This is the primary reason why scaling factors are necessary to align calculated frequencies with experimental data.
UV-Vis Spectroscopy
The comparison focuses on the wavelength of maximum absorption.
| Parameter | Experimental (Typical for Nitrophenols)[8] | Calculated (TD-DFT) | Analysis of Discrepancies |
| λₘₐₓ | ~280-320 nm | ~270-330 nm | The primary electronic transition in nitrophenyl derivatives involves a π → π* transition, often with charge-transfer character. TD-DFT is generally good at predicting λₘₐₓ, but the accuracy is highly dependent on the functional and the inclusion of a solvent model.[6] |
Conclusion
The validation of a chemical structure is most robust when approached as a self-validating system. By integrating high-quality experimental spectroscopy with state-of-the-art computational predictions, researchers can build a powerful, confirmatory feedback loop. Discrepancies between the two datasets are not failures, but rather opportunities to refine the computational model or reconsider the interpretation of experimental results. This guide provides the comprehensive framework and detailed protocols necessary for researchers to confidently apply this synergistic strategy to this compound and other novel compounds, ensuring accuracy and advancing scientific discovery.
References
-
Guo, B., Shi, Y. B., Yao, J. H., & Guan, J. N. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
